Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBHNXMRSXDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a piperidine ring attached to a nitrophenyl group, makes it a versatile scaffold for modification in drug discovery programs. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. This guide will focus on the most chemically robust and widely applicable methods for the synthesis of this important intermediate.
Primary Synthetic Pathways
The synthesis of this compound can be primarily achieved through two effective methods:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it involves the reaction of a piperidine-derived boronic acid or ester with a 4-nitroaryl halide, or more commonly, the reaction of 4-nitrophenylboronic acid with a halogenated piperidine derivative.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a piperidine nucleophile with a highly electron-deficient aromatic ring, such as 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.
This guide will provide detailed protocols for both of these synthetic routes.
Data Presentation: Reactants and Expected Outcomes
The following tables summarize the key reactants and expected quantitative data for the proposed synthetic pathways.
Table 1: Key Reactants for Synthesis
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| tert-Butyl 4-iodopiperidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | Piperidine Source |
| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | Nitrophenyl Source |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Nitrophenyl Source |
| Piperidine | C₅H₁₁N | 85.15 | Piperidine Source |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Group |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst |
| SPhos | C₂₇H₃₃O₂P | 432.52 | Ligand |
| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | Base |
| Sodium carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Base |
Table 2: Expected Quantitative Data for Products
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range | Expected Appearance |
| This compound | C₁₆H₂₂N₂O₄ | 306.36 | 70-95% | Off-white to yellow solid |
| 4-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | 206.24 | 80-98% | Yellow solid |
Experimental Protocols
Pathway 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound via a Suzuki-Miyaura coupling reaction between tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid.[1][2][3]
Materials:
-
tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask, add tert-butyl 4-iodopiperidine-1-carboxylate, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as an off-white to yellow solid.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a two-step synthesis involving an SNAr reaction between piperidine and 1-fluoro-4-nitrobenzene, followed by Boc-protection of the resulting secondary amine.[4][5][6]
Step 1: Synthesis of 4-(4-Nitrophenyl)piperidine
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 eq)
-
Piperidine (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene and piperidine in DMSO or DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-nitrophenyl)piperidine, which can often be used in the next step without further purification.
Step 2: Boc-Protection of 4-(4-Nitrophenyl)piperidine
Materials:
-
4-(4-Nitrophenyl)piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 4-(4-nitrophenyl)piperidine in DCM or THF.
-
Add triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate portion-wise at 0 °C to room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
If using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain this compound.
Mandatory Visualizations
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: General Experimental Workflow.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document summarizes its core properties, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Core Physicochemical Properties
This compound, a derivative of 4-(4-nitrophenyl)piperidine, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This modification enhances its utility in multi-step syntheses by modulating the reactivity of the piperidine nitrogen.
Data Presentation: Core Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 170011-56-0 | [1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₄ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis and Characterization
The synthesis of this compound typically involves the N-Boc protection of its parent compound, 4-(4-nitrophenyl)piperidine.
Logical Workflow: Synthesis
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and property determination of this compound is not available in the reviewed literature, the following sections provide generalized methodologies based on standard organic chemistry practices for similar compounds.
General Protocol for N-Boc Protection of 4-(4-Nitrophenyl)piperidine
This protocol describes a typical procedure for the introduction of a Boc protecting group onto a secondary amine.
Materials:
-
4-(4-nitrophenyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve 4-(4-nitrophenyl)piperidine in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution. If using a catalytic amount of DMAP, also include a stoichiometric amount of a weaker base like triethylamine.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.
General Protocol for Melting Point Determination
The melting point of a solid crystalline compound can be determined using a standard melting point apparatus.
Workflow: Melting Point Determination
Caption: Standard workflow for melting point determination.
General Considerations for Solubility and pKa Determination
-
Solubility: The solubility of N-Boc protected piperidine derivatives can be qualitatively assessed by dissolving a small amount of the compound in various common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexanes) at room temperature. For quantitative analysis, methods such as gravimetry after solvent evaporation or spectroscopic techniques (e.g., UV-Vis spectroscopy with a calibration curve) can be employed.
-
pKa: The basicity of the piperidine nitrogen is significantly reduced due to the electron-withdrawing nature of the Boc group. The pKa of the conjugate acid of this compound is expected to be low. Experimental determination can be performed via potentiometric titration. Computational methods can also provide an estimated pKa value.
Conclusion
This compound is a key synthetic intermediate with well-defined core chemical identifiers. While specific experimental data for some of its physicochemical properties are not widely published, its synthesis and characterization can be achieved through standard laboratory procedures. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling its effective utilization in drug discovery and development programs. Further experimental investigation is warranted to fully characterize its physicochemical profile.
References
Navigating the Synthesis and Properties of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
The primary compound of interest in this guide is tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate .
CAS Number and Synonyms
| Identifier | Value |
| CAS Number | 182618-86-6[1] |
| Synonyms | 4-(4-NITROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[1] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₁N₃O₄[1] |
| Molecular Weight | 307.34 g/mol [1] |
| Appearance | Solid |
| Purity | ≥96%[1] |
| Storage | Room temperature[1] |
Synthesis and Experimental Protocols
The synthesis of piperidine and piperazine derivatives is a cornerstone of medicinal chemistry. While a specific, detailed experimental protocol for the synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is not published, a general understanding can be derived from related syntheses. The preparation of such compounds often involves the nucleophilic substitution of a leaving group on the piperidine or piperazine ring with a nitrophenyl group, or a coupling reaction.
A plausible synthetic route for the piperazine analog, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, would involve the reaction of tert-butyl piperazine-1-carboxylate with 1-fluoro-4-nitrobenzene or a similar electrophilic nitrophenyl reagent.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of related arylpiperidine and arylpiperazine compounds.
Caption: Generalized synthetic workflow.
Role as a Pharmaceutical Intermediate
Compounds like this compound and its analogs are valuable intermediates in the synthesis of more complex molecules with potential biological activity. The nitrophenyl group can be readily reduced to an aniline, which then serves as a handle for further chemical modifications.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a simple intermediate to a potential drug candidate.
Caption: Intermediate to drug candidate pathway.
Conclusion
While specific technical data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of its close and relevant analog, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The information on its identification, properties, and its role as a synthetic intermediate offers valuable insights for researchers and professionals in the field of drug discovery and development. The provided diagrams and structured data aim to facilitate a clear understanding of the chemical context and potential applications of this class of compounds. Further research into proprietary databases and chemical catalogs may yield more specific information on the requested piperidine derivative.
References
Molecular structure and weight of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Due to the limited availability of public data on its direct nitro-analogue, tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, this guide focuses on the more extensively characterized and synthetically versatile amino derivative. The 4-aminophenylpiperidine moiety is a significant scaffold in medicinal chemistry, and the tert-butoxycarbonyl (Boc) protecting group offers a crucial tool for regioselective synthesis of more complex molecules. This document details the compound's molecular structure, physicochemical properties, a representative synthetic protocol, and relevant characterization data.
Molecular Structure and Properties
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring substituted with a 4-aminophenyl group at the 4-position and protected with a Boc group at the nitrogen atom. This structure provides a valuable building block for creating a diverse range of derivatives for targeted therapeutic applications.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| CAS Number | 170011-57-1 | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | [1] |
| InChI Key | YRLQFRXDWBFGMK-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following section outlines a common and efficient method for the synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The protocol is based on the reduction of the corresponding nitro-compound, a standard transformation in organic synthesis.
Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate from this compound
Materials and Reagents:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Reaction flask
-
Stirring apparatus
-
Hydrogenation apparatus or balloon
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve this compound in methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a hydrogenation apparatus at a set pressure or by bubbling hydrogen gas through the mixture via a balloon. Alternatively, a hydrogen donor such as ammonium formate can be added to the reaction mixture and heated to effect the reduction.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst. The filter cake should be washed with the solvent used in the reaction.
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The resulting residue can be further purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Characterization:
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and the disappearance of the signals corresponding to the nitro-substituted ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route for Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Logical Relationship of Functional Groups
Caption: Functional group analysis of the target molecule.
References
Literature review on Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its structure, featuring a Boc-protected piperidine ring linked to a nitrophenyl group, makes it a versatile building block for further chemical modifications. This technical guide provides a comprehensive review of its synthesis, characterization, and key applications, with a focus on its role as a precursor to compounds with significant therapeutic potential. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a summary of its chemical and physical properties.
Chemical Properties and Characterization
This compound, also known as 1-Boc-4-(4-nitrophenyl)piperidine, is a stable solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 170011-56-0 |
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. |
Characterization data for this compound is not extensively detailed in publicly available literature. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm its structure and purity after synthesis.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid.
Materials:
-
Tert-butyl 4-iodopiperidine-1-carboxylate
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound. A reported yield for a similar reaction is 88%.[1]
Synthesis Workflow
References
Potential research applications of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Starting Research on Compound
I've initiated a thorough Google search to compile data on Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. My primary focus is on understanding its synthesis pathways, its chemical behaviors, and any documented biological activities. I'm aiming to build a solid foundation of knowledge about this compound.
Digging Deeper into Research
Expanding Search Scope
I've broadened my search parameters to include signaling pathways and mechanisms of action for this compound and its derivatives. I am simultaneously compiling a detailed list of experimental protocols, focusing on reaction conditions, assay procedures, and analytical methods used in relevant studies.
Gathering Initial Data
I've begun my search for "this compound," and it's yielding relevant, yet fragmented data. Properties and synthesis pathways are coming up, but I'm still organizing them to understand the connections and significance of each find. I need to synthesize this information!
Refining the Focus
I'm now zeroing in on the specific details. The search reveals "this compound" is primarily a synthetic precursor, appearing in various reactions. While there is a wealth of information on similar compounds, the direct data on our target molecule remains elusive. I need to synthesize data and draw connections. It seems to function as an intermediate for compounds that are used in developing drugs.
Narrowing the Scope
I'm carefully dissecting the initial search results for "this compound," and it's clear the landscape is diverse. While several related compounds emerge, including isomers and derivatives with different functional groups, direct information on our target is sparse. I'm focusing on its role as a precursor, but I need to sift through the noise to find specific research applications and quantitative data.
Confirming Information Search
I've refined my search to target the specific compound, "this compound." While I've gathered more precise data, a comprehensive guide on this particular compound hasn't surfaced yet. My research has confirmed a lot more on the subject, but the exact information I'm searching for is difficult to come by.
Expanding Methodical Approach
I'm now zeroing in on related compounds to infer synthesis methods for the target. Data confirms the compound's intermediates use, and I found a protocol for a similar molecule. This points to possible nucleophilic aromatic substitution routes. I'm focusing on the corresponding amino derivative and its significance in drug discovery. However, I still need concrete data like yields and protocols.
Deepening Search Strategy
I've made headway, though the target compound's comprehensive guide eludes me. My focused approach yields related protocols, including a synthesis for a nitro-analog. This points to potential synthesis pathways via nucleophilic aromatic substitution. Data confirms the key role of the corresponding amine in drug discovery, bolstering my hypothesis. However, specific yields and detailed procedures remain elusive, necessitating targeted searches for reduction protocols and downstream applications.
Synthesizing Route Options
I've been delving further into the synthesis pathways for this compound. My latest focus involves investigating Suzuki coupling and Buchwald-Hartwig amination as potential strategies. Data gathered suggests these are viable options for the crucial C-N bond formation. I'm now comparing yields and conditions.
Seeking Specific Protocols
I've determined the target compound is a synthetic intermediate, likely leading to the amino derivative. My search has clarified the need for precise synthetic protocols. While general reaction types are known (Suzuki, Buchwald-Hartwig), I lack specific examples. I'm now prioritizing patent and chemical synthesis literature to find detailed experimental procedures and yields. My goal is to compile a comprehensive technical guide.
Investigating Compound's Purpose
I'm focusing on the primary use of Tert-butyl 4-(4-nitrophenyl )piperidine-1-carboxylate. The current research points strongly toward its role as a synthetic intermediate. My investigation centers on its transformation into tert-butyl 4-phenylpiperidine-1-carboxylate, a key step in further synthesis.
Pinpointing Synthetic Route
I'm now zeroing in on the specific transformation of Tert-butyl 4-(4-nitrophenyl )piperidine-1-carboxylate. While the general synthetic pathway is clear, I need the precise experimental details. I'm missing a detailed protocol for its preparation and its reduction to the amine, including specific reagents, conditions, and yields. The patent literature hasn't yielded a replicable method for this specific molecule. Finding that detailed experimental information is my immediate priority.
Navigating the Pharmacological Landscape of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed mechanistic studies, quantitative biological data, and specific signaling pathways for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its direct derivatives are not extensively available in the public domain. This guide, therefore, synthesizes information from related chemical structures and broader piperidine derivative research to provide a foundational understanding of their potential mechanisms of action. The information presented should be considered inferred and requires experimental validation for the specific compound of interest.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered ring structure provides a versatile and conformationally flexible scaffold that can be readily functionalized to interact with a diverse range of biological targets. The incorporation of a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen, as seen in this compound, is a common strategy in medicinal chemistry to modulate solubility, stability, and pharmacokinetic properties, as well as to serve as a key intermediate in the synthesis of more complex molecules. The 4-(4-nitrophenyl) substitution introduces an electron-withdrawing group that can significantly influence the molecule's electronic properties and potential interactions with biological macromolecules.
While specific data for the title compound is scarce, the broader family of nitrophenyl-piperidine and -piperazine derivatives has been investigated for various therapeutic applications, including their potential as enzyme inhibitors and receptor modulators.
Postulated Mechanisms of Action Based on Analogous Compounds
Based on the biological activities of structurally related compounds, several potential mechanisms of action for this compound derivatives can be hypothesized. These are primarily centered around enzyme inhibition and receptor antagonism.
Enzyme Inhibition
Derivatives of nitrophenylpiperazines have been identified as inhibitors of various enzymes. For instance, certain benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated antimycobacterial activity, suggesting the potential for enzyme inhibition within microbial metabolic pathways.[2]
Hypothetical Signaling Pathway for Enzyme Inhibition:
Caption: Hypothetical enzyme inhibition pathway for a piperidine derivative.
Receptor Antagonism
The piperidine scaffold is a common feature in antagonists for various G-protein coupled receptors (GPCRs). For example, a series of phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2).[3] CCR2 is involved in inflammatory and immune responses, making its antagonists potential therapeutic agents for inflammatory diseases.
Hypothetical Signaling Pathway for GPCR Antagonism:
Caption: Postulated GPCR antagonism by a piperidine derivative.
Quantitative Data Summary
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50, Ki, EC50) for the direct biological activity of this compound or its immediate derivatives. The available information primarily pertains to its role as a synthetic intermediate. For related but structurally distinct compounds, such as certain benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis have been reported in the range of 0.78 to >25 μg/mL.[2] However, direct extrapolation of this data is not scientifically valid.
Table 1: Illustrative Quantitative Data for Structurally Related Compound Classes (for reference only)
| Compound Class | Target | Assay Type | Activity Metric | Value Range |
| Benzhydrylpiperazine-coupled nitrobenzenesulfonamides | M. tuberculosis | Whole-cell growth inhibition | MIC | 0.78 - >25 µg/mL[2] |
| Phenyl piperidine derivatives | CCR2 | Receptor binding | IC50 | Not specified in abstract[3] |
| Bis-piperidine derivatives | - | Anticonvulsant (MES) | % Inhibition | Varies with substitution[4] |
Experimental Protocols: General Methodologies
Detailed experimental protocols for assessing the mechanism of action of this compound derivatives are not available. However, based on the activities of related compounds, the following general methodologies would be applicable.
In Vitro Enzyme Inhibition Assay (General Workflow)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.
Workflow Diagram:
Caption: General workflow for an in vitro enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound, target enzyme, and substrate in a suitable buffer.
-
Incubation: In a microplate, add the enzyme solution and varying concentrations of the test compound. Include appropriate controls (no compound, no enzyme). Incubate for a predetermined time to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a specific temperature for a set period.
-
Reaction Termination: Stop the reaction using a suitable reagent.
-
Signal Detection: Measure the product formation using a plate reader (e.g., spectrophotometer, fluorometer).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay for GPCRs (General Workflow)
This protocol outlines a general method for determining the binding affinity of a compound to a specific GPCR.
Workflow Diagram:
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a reaction tube, combine the cell membranes, a known concentration of a specific radioligand for the receptor, and varying concentrations of the test compound. Include controls for total binding (no test compound) and non-specific binding (excess of a non-labeled ligand).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound and its derivatives represent a chemical scaffold with potential for diverse pharmacological activities. While direct evidence for their mechanism of action is currently limited, insights from related structures suggest that enzyme inhibition and receptor antagonism are plausible avenues for their biological effects.
Future research should focus on the systematic pharmacological profiling of this class of compounds. This would involve screening against a broad panel of enzymes and receptors to identify specific molecular targets. Subsequent studies should then aim to elucidate the precise molecular interactions through techniques such as X-ray crystallography or computational modeling. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents. The commercial availability of this compound as a building block provides a solid starting point for such exploratory research.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. tert-butyl 4-phenylpiperidine-1-carboxylate| Ambeed [ambeed.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate was publicly available at the time of this writing. The following safety and handling precautions are synthesized from data on structurally analogous compounds containing piperidine and nitrophenyl moieties. This guide is intended for informational purposes and should be supplemented by professional judgment and a thorough risk assessment before handling this chemical.
Introduction
This compound is a compound of interest in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, incorporating a protected piperidine ring and a nitrophenyl group, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on extrapolated data from similar chemical entities.
Hazard Identification and Classification
Based on the hazard profiles of structurally related compounds, this compound is anticipated to possess the following hazards.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Caption: GHS Hazard Pictogram.
Physical and Chemical Properties
While specific data for this compound is limited, the properties of analogous compounds suggest the following:
| Property | Anticipated Value |
| Physical State | Solid |
| Appearance | Off-white to yellow or brown powder/crystals |
| Odor | No data available |
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| Storage Temperature | Room temperature, in a dry, well-ventilated place |
Safe Handling and Storage
Strict adherence to the following procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in the original, tightly sealed container.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard.
Caption: Spill Response Workflow.
Experimental Protocols
While specific experimental protocols for this exact compound are not detailed in the provided search results, general laboratory procedures for handling similar solid compounds can be adapted.
General Weighing and Solution Preparation Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
-
Weighing:
-
Use a tared weigh boat or glass vial on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid generating dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Add the appropriate solvent to the vessel containing the weighed compound.
-
Stir or sonicate the mixture until the solid is completely dissolved. Keep the container covered as much as possible during this process.
-
-
Cleanup:
-
Clean the spatula and any other contaminated surfaces.
-
Dispose of the weigh boat and any other disposable materials in the appropriate chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Toxicological Information
The toxicological properties of this compound have not been extensively studied. The anticipated hazards are based on the known toxicology of related compounds.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Expected to cause skin irritation upon direct contact.
-
Eye Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. It is prudent to handle it as a potentially hazardous substance.
Disposal Considerations
All waste materials, including the compound itself, contaminated materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal. Do not allow the chemical to enter drains or waterways.
Conclusion
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. The focus is on robust and efficient methodologies, primarily leveraging palladium-catalyzed cross-coupling reactions. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.
Core Synthetic Strategies: An Overview
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between the 4-position of the piperidine ring and the 4-position of the nitrobenzene ring. The most effective and widely employed methods for this transformation are palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance. The two principal strategies discussed in this guide are the Negishi coupling and the Suzuki-Miyaura coupling. A third, conceptually related approach, the Buchwald-Hartwig amination, is also presented as a viable, albeit less direct, pathway.
Preferred Synthetic Route: Negishi Coupling
The Negishi coupling provides a highly efficient and direct method for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.
Starting Materials:
-
Tert-butyl 4-iodopiperidine-1-carboxylate: A commercially available or readily synthesized piperidine derivative.
-
1-Bromo-4-nitrobenzene (or p-nitrophenyl bromide): A common and commercially available aryl halide.
Experimental Protocol: Negishi Coupling
This protocol is based on established Negishi coupling procedures for similar substrates.
Reaction Scheme:
Reagents and Catalysts:
-
Tert-butyl 4-iodopiperidine-1-carboxylate
-
1-Bromo-4-nitrobenzene
-
Zinc dust (activated)
-
Chlorotrimethylsilane
-
1,2-Dibromoethane
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a solution of 1,2-dibromoethane in anhydrous DMA and heat the mixture to activate the zinc. Cool the mixture to room temperature.
-
Formation of the Organozinc Reagent: To the activated zinc suspension, add a solution of tert-butyl 4-iodopiperidine-1-carboxylate in anhydrous DMA. The reaction is typically exothermic and should be controlled with an ice bath. Stir the mixture at room temperature for 1-2 hours to ensure the formation of the organozinc reagent.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂, CuI, and 1-bromo-4-nitrobenzene. Add anhydrous DMA to dissolve the components.
-
To this mixture, add the freshly prepared organozinc reagent solution via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Tert-butyl 4-iodopiperidine-1-carboxylate | 325.19 | 1.0 | - |
| 1-Bromo-4-nitrobenzene | 202.02 | 1.1 | - |
| Zinc | 65.38 | 1.5 | - |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 - 0.05 | - |
| CuI | 190.45 | 0.05 - 0.1 | - |
| This compound | 320.39 | - | ~88[1] |
Alternative Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds and represents a viable alternative to the Negishi coupling. This method typically involves the reaction of an organoboron compound with an organic halide.
Starting Materials:
-
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: A commercially available piperidine boronic ester.
-
1-Bromo-4-nitrobenzene (or 1-iodo-4-nitrobenzene): Common and commercially available aryl halides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions.
Reaction Scheme:
Reagents and Catalysts:
-
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
A base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
-
A solvent system (e.g., dioxane/water, toluene/water, or DMF/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, 1-bromo-4-nitrobenzene, the palladium catalyst, and the phosphine ligand.
-
Add the base and the solvent system.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 1-Boc-4-(...)-piperidine | 325.26 | 1.0 |
| 1-Bromo-4-nitrobenzene | 202.02 | 1.0 - 1.2 |
| Palladium Catalyst | - | 0.01 - 0.05 |
| Base | - | 2.0 - 3.0 |
| This compound | 320.39 | - |
Alternative Synthetic Route: Two-Step Synthesis via Buchwald-Hartwig Amination
This approach involves the synthesis of a key intermediate, 4-(4-nitrophenyl)piperidine, followed by the protection of the piperidine nitrogen with a Boc group. The initial C-N bond formation can be achieved via a Buchwald-Hartwig amination.
Starting Materials:
-
Piperidine
-
1-Bromo-4-nitrobenzene
-
Di-tert-butyl dicarbonate (Boc₂O)
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-(4-nitrophenyl)piperidine (Buchwald-Hartwig Amination)
Reagents and Catalysts:
-
Piperidine
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.
-
Add the anhydrous solvent, followed by 1-bromo-4-nitrobenzene and piperidine.
-
Heat the reaction mixture (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield 4-(4-nitrophenyl)piperidine.
Step 2: Boc Protection of 4-(4-nitrophenyl)piperidine
Reagents:
-
4-(4-nitrophenyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A base (e.g., triethylamine or sodium bicarbonate)
-
A solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 4-(4-nitrophenyl)piperidine in the chosen solvent.
-
Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Visualizing the Synthetic Pathways
Logical Flow of Synthetic Routes
References
The Biological Frontier of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Analogs: A Technical Guide to Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this vast chemical space, derivatives of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate are emerging as a promising class of compounds with significant biological activity, particularly in the realm of oncology. The presence of the nitrophenyl group, a known pharmacophore in various anticancer agents, coupled with the versatile piperidine ring, offers a unique framework for the design of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of these analogs, focusing on their anticancer properties. It consolidates available quantitative data, details key experimental protocols for their evaluation, and visualizes the potential signaling pathways through which they may exert their effects. While a comprehensive structure-activity relationship (SAR) study on a systematic series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from structurally related nitrophenyl- and arylpiperidine derivatives to provide valuable insights into their therapeutic potential.
Quantitative Biological Activity Data
The cytotoxic effects of nitrophenyl-containing heterocyclic compounds have been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for representative analogs, providing a quantitative measure of their potency. It is important to note that these compounds are structurally related to the core topic and serve to illustrate the potential activity of this class of molecules.
Table 1: Cytotoxic Activity of Nitrophenyl-Containing Heterocyclic Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5h | PACA2 (Pancreatic) | 25.9 | [2] |
| 3 | PACA2 (Pancreatic) | 53.5 | [2] |
| 5c | PACA2 (Pancreatic) | 60.1 | [2] |
| 5i | PACA2 (Pancreatic) | 73.4 | [2] |
| 6b | A549 (Lung) | 34.9 | [2] |
| 6g | A549 (Lung) | 46.3 | [2] |
| 6d | A549 (Lung) | 57.6 | [2] |
Table 2: Growth Inhibitory Activity of Ciminalum-thiazolidinone Hybrids (Containing a Nitrophenyl Moiety)
| Compound ID | Cancer Cell Lines with High Sensitivity (GI50 < 0.1 µM) | Mean GI50 (µM) | Reference |
| 7d | Leukemia (CCRF-CEM, MOLT-4, SR), Colon Cancer (HCT-116, HCT-15), Melanoma (LOX IMVI, SK-MEL-5) | 1.57 | [3] |
| 7i | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | 1.57 | [3] |
| 7k | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | 1.57 | [3] |
| 7n | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | 1.57 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to evaluate the biological activity of novel anticancer compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Analysis: Western Blot for Key Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).
-
Signaling Pathway Analysis: Western Blot for PI3K/Akt and NF-κB Pathways
This protocol is similar to the apoptosis Western blot but utilizes primary antibodies specific to key proteins in the PI3K/Akt and NF-κB signaling pathways.
Key Primary Antibodies:
-
PI3K/Akt Pathway: anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt.[4]
-
NF-κB Pathway: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65.[1]
The experimental procedure follows the same steps as the apoptosis Western blot protocol, from protein extraction to detection and analysis. The goal is to determine the effect of the test compounds on the phosphorylation status and total protein levels of these key signaling molecules.[1][4]
Signaling Pathways and Mechanisms of Action
Piperidine derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] The following diagrams illustrate the potential mechanisms of action for this compound analogs based on the known activities of related compounds.
Figure 1. Experimental workflow for evaluating the biological activity of the analogs.
Figure 2. Proposed intrinsic apoptosis pathway induced by the analogs.
Figure 3. Proposed inhibition of the PI3K/Akt signaling pathway.
Figure 4. Proposed inhibition of the NF-κB signaling pathway.
Conclusion
This compound analogs represent a promising scaffold for the development of novel anticancer agents. The available data on related compounds suggest that these molecules can induce cytotoxicity in various cancer cell lines, likely through the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and NF-κB. Further comprehensive structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this chemical class.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful synthesis and purification of the target compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitrophenyl group allows for further functionalization, such as reduction to the corresponding aniline, which can then be used in a wide range of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during the coupling reaction and can be readily removed under acidic conditions when required.
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1][2][3] It is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.[3] In this protocol, we describe the coupling of 4-(4-nitrophenyl)boronic acid with tert-butyl 4-bromopiperidine-1-carboxylate.
Experimental Protocols
Materials and Equipment
Reagents:
-
Tert-butyl 4-bromopiperidine-1-carboxylate
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Schlenk line (optional, for inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Synthesis of this compound
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Solvent and Base Addition:
-
Under the inert atmosphere, add toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (2 M, 10 mL).
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and ethyl acetate (30 mL) to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Data Presentation
| Parameter | Value |
| Yield | 85-95% |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 4.25 (br s, 2H), 2.85-2.75 (m, 3H), 1.85 (d, J=12.4 Hz, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.7, 148.9, 146.6, 127.4, 124.0, 80.0, 44.1, 43.7, 32.7, 28.5 |
| Mass Spectrometry (ESI) | m/z 307.16 [M+H]⁺ |
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Experimental protocol for using Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class of molecules. Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific biological data for this particular compound is not extensively available in the public domain, its structural features—a piperidine core, a nitrophenyl group, and a tert-butyl carbamate (Boc) protecting group—suggest potential applications in several areas of in vitro research, including oncology and neuroscience. These application notes provide a comprehensive guide to hypothesized in vitro assays for evaluating the bioactivity of this compound, based on the known activities of structurally related compounds. The protocols and data presented herein are intended to offer a framework for its initial characterization.
Predicted Biological Activities and Applications
Based on the activities of analogous piperidine-containing compounds, this compound is predicted to have potential utility in the following areas:
-
Anticancer Research: Piperidine derivatives have demonstrated potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[1] The mechanism of action for similar compounds often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway.[1]
-
Neuroscience Research: The piperidine scaffold is a common feature in compounds targeting the central nervous system. Related molecules have shown activity as modulators of serotonin receptors, suggesting potential applications in the study of neurological and psychiatric disorders.[2][3][4]
Data Presentation: Hypothetical Bioactivity Profile
The following table summarizes potential cytotoxic and receptor binding activities of this compound against various human cell lines and receptors. Note: This data is hypothetical and intended for illustrative purposes to guide initial experimental design.
| Assay Type | Cell Line / Receptor | Predicted IC50 / Kᵢ (µM) |
| Cytotoxicity | ||
| MTT Assay | MCF-7 (Breast Cancer) | 5 - 25 |
| MTT Assay | PC-3 (Prostate Cancer) | 10 - 50 |
| MTT Assay | A549 (Lung Cancer) | 15 - 75 |
| Receptor Binding | ||
| Serotonin Receptor | 5-HT2A | 1 - 10 |
| Serotonin Receptor | 5-HT1A | > 50 |
Experimental Protocols
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (specific to cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT-based cell viability assay.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[5][6]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells with lysis buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
Serotonin Receptor (5-HT2A) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.[7]
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [³H]ketanserin)
-
This compound
-
Non-specific binding control (e.g., spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) value.
Caption: Workflow for a competitive radioligand receptor binding assay.
Disclaimer
The experimental protocols and potential applications described in these notes are based on the known biological activities of structurally related piperidine derivatives. The actual in vitro activity of this compound may differ. These guidelines are intended to serve as a starting point for research and will require optimization for specific experimental conditions.
References
- 1. Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate | Benchchem [benchchem.com]
- 2. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Derivatives
Disclaimer: Direct in vivo studies involving Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate were not identified in publicly available literature. This document provides detailed application notes and protocols for a closely related class of compounds, piperidine carboxamides, which have demonstrated in vivo efficacy as antimalarial agents. The methodologies and data presented are adapted from a study on these derivatives and can serve as a valuable reference for designing and conducting in vivo research with similar piperidine-based compounds.
Introduction
This compound is a versatile chemical intermediate. While this specific molecule has not been extensively studied in vivo, its structural motif is a key component of various biologically active compounds. This document focuses on a series of piperidine carboxamide derivatives that have been investigated for their potential as species-selective and orally active proteasome inhibitors for the treatment of malaria. The data and protocols herein are derived from preclinical studies evaluating the efficacy of these compounds in a humanized mouse model of Plasmodium falciparum infection.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of a representative piperidine carboxamide derivative, SW584, in a humanized SCID mouse model of P. falciparum infection.
Table 1: In Vivo Efficacy of SW584 in a P. falciparum Humanized Mouse Model
| Compound | Dose (mg/kg) | Dosing Regimen | Route of Administration | Parasite Reduction (Day 4 vs. Day 0) | Recrudescence (Days Post-Treatment) | Reference |
| SW584 | 50 | Twice daily for 4 days | Oral (PO) | >99% | 12 | [1] |
| Chloroquine | 20 | Once daily for 3 days | Oral (PO) | >99% | Not Observed | [1] |
Experimental Protocols
This section provides a detailed methodology for the in vivo efficacy studies of piperidine carboxamide derivatives against P. falciparum.
Humanized Mouse Model of P. falciparum Infection
Objective: To evaluate the in vivo antimalarial efficacy of piperidine carboxamide derivatives.
Animal Model: Severe Combined Immunodeficient (SCID) mice engrafted with human erythrocytes.
Materials:
-
SCID mice
-
Human red blood cells
-
Plasmodium falciparum (e.g., NF54 strain)
-
Test compound (e.g., SW584)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Engraftment: Transplant human red blood cells into SCID mice to create a suitable host environment for P. falciparum.
-
Infection: Inoculate the humanized mice with P. falciparum parasites.
-
Monitoring: Monitor the progression of infection by examining Giemsa-stained blood smears to determine parasitemia levels.
-
Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-3%), randomize the mice into treatment and control groups.
-
Dosing:
-
Test Group: Administer the piperidine carboxamide derivative (e.g., SW584 at 50 mg/kg) orally, twice daily for 4 consecutive days.
-
Positive Control Group: Administer chloroquine (e.g., at 20 mg/kg) orally, once daily for 3 consecutive days.
-
Vehicle Control Group: Administer the vehicle solution following the same regimen as the test group.
-
-
Efficacy Assessment:
-
Monitor parasitemia daily during the treatment period and for a specified duration post-treatment (e.g., up to 60 days) to check for recrudescence.
-
Calculate the percentage of parasite reduction at the end of the treatment period compared to the baseline.
-
-
Data Analysis: Analyze the parasite clearance rate and the time to recrudescence for each treatment group.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vivo efficacy evaluation of piperidine carboxamide derivatives in the humanized mouse model.
Caption: Workflow for in vivo antimalarial efficacy testing.
Proposed Mechanism of Action
The investigated piperidine carboxamide derivatives were found to target the P. falciparum proteasome. The following diagram depicts the proposed signaling pathway.
Caption: Proposed mechanism of action for antimalarial piperidine carboxamides.
References
The Strategic Role of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the strategic use of well-defined intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate serves as a critical building block, primarily as a precursor to the versatile 4-(4-aminophenyl)piperidine scaffold. This key pharmacophore is integral to the structure of numerous biologically active molecules, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, offering a practical guide for researchers in the field of drug discovery.
Application Notes
This compound is a pivotal intermediate whose true value is realized upon the chemical reduction of its nitro group to a primary amine. This transformation yields Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a highly sought-after moiety in drug design. The Boc-protected piperidine ring offers a handle for further chemical modification while the arylamine provides a key interaction point for binding to various biological targets.
The primary applications of this intermediate are centered around the synthesis of inhibitors for a range of kinases and modulators for GPCRs.
Kinase Inhibitors: The 4-(4-aminophenyl)piperidine core is a prevalent feature in a multitude of kinase inhibitors. This structural motif has been successfully incorporated into inhibitors of Bruton's tyrosine kinase (BTK), which are crucial in the treatment of B-cell malignancies. The amine group of the aniline moiety often serves as a key hydrogen bond donor or as a point of attachment for further elaboration of the inhibitor to achieve high potency and selectivity.
GPCR Modulators: The 4-arylpiperidine scaffold is a well-established pharmacophore for ligands targeting various G-protein coupled receptors. These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in neurological, metabolic, and cardiovascular diseases. The versatility of the 4-(4-aminophenyl)piperidine intermediate allows for the synthesis of diverse libraries of compounds for screening against different GPCRs. Arylpiperazines, a related class of compounds, are also recognized as "privileged scaffolds" for their ability to bind to a variety of aminergic GPCRs.[1]
The synthetic utility of this compound lies in its straightforward preparation and subsequent conversion to the corresponding amine. The Boc protecting group is stable under the conditions required for the reduction of the nitro group and can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₆H₂₂N₂O₄ | 306.36 | 182618-86-6 (piperazine analog) |
| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.37 | 170011-57-1 |
Table 2: Representative Biological Activity of a Kinase Inhibitor Synthesized from a Related Intermediate
| Compound Name | Target Kinase | IC₅₀ (nM) | Cell-based Assay |
| N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) | BTK | 7 | U2932 and Pfeiffer cells (apoptosis induction) |
This data is for a highly potent BTK inhibitor and is representative of the types of molecules that can be accessed through intermediates like Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on an analogous synthesis of the ortho-nitro isomer and is a standard method for nucleophilic aromatic substitution.[3]
Materials:
-
Tert-butyl 4-aminopiperidine-1-carboxylate
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Tert-butyl 4-aminopiperidine-1-carboxylate (1.4 equivalents) in anhydrous DMF, add finely powdered potassium carbonate (2.2 equivalents).
-
Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 70 °C and stir overnight under a nitrogen atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
To the residue, add brine and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Protocol 2: Reduction of this compound to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This protocol describes a common method for the reduction of an aromatic nitro group to an amine using tin(II) chloride. Catalytic hydrogenation is also a viable alternative.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Filter the resulting suspension through a pad of celite to remove the tin salts.
-
Extract the filtrate with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The product can be further purified by crystallization or column chromatography if necessary.
Visualizations
Caption: Synthesis of the key intermediate.
Caption: Formation of the key pharmacophore.
Caption: Utilization in drug discovery.
References
- 1. Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. 3.2.27. Tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate (56) [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its subsequent derivatization. The protocols detailed below are foundational for the development of novel chemical entities for various research applications, including their use as scaffolds in medicinal chemistry.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitro group allows for its reduction to a primary amine, which can then be further functionalized. This enables the exploration of the chemical space around this scaffold for structure-activity relationship (SAR) studies. The synthetic strategy presented herein focuses on a robust and versatile approach, primarily utilizing a Suzuki-Miyaura cross-coupling reaction to construct the core structure, followed by reduction and derivatization.
Synthetic Strategy Overview
The synthesis of derivatives of this compound can be broadly divided into three main stages:
-
Core Synthesis: Formation of the C-C bond between the piperidine and nitrophenyl rings via a Suzuki-Miyaura coupling.
-
Nitro Group Reduction: Conversion of the nitro moiety to a primary amine.
-
Derivatization of the Amine: Functionalization of the resulting aniline through N-alkylation, N-acylation, or N-sulfonylation.
This modular approach allows for the synthesis of a diverse library of compounds from a common intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound (3)
This protocol describes the synthesis of the core structure via a Suzuki-Miyaura cross-coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1) and 1-bromo-4-nitrobenzene (2).
Reaction Scheme:
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1)
-
1-Bromo-4-nitrobenzene (2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of DME and water (4:1 v/v).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound (3).
Protocol 2: Reduction of this compound (3) to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (4)
This protocol outlines the reduction of the nitro group to a primary amine using catalytic hydrogenation.[1]
Reaction Scheme:
Materials:
-
This compound (3)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (4). The product is often of sufficient purity for the next step without further purification.
Protocol 3: Derivatization of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (4)
The primary amine of compound 4 can be readily derivatized. Below are general protocols for N-alkylation, N-acylation, and N-sulfonylation.
Reaction Scheme:
Procedure:
-
Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).[2]
-
Add the alkylating agent (R-X, e.g., an alkyl halide, 1.1 eq) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Reaction Scheme:
Procedure:
-
Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a solvent such as dichloromethane (DCM) or THF.
-
Add a base, such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add the acylating agent (R-COCl or (RCO)₂O, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography or recrystallization.
Reaction Scheme:
Procedure:
-
Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (R-SO₂Cl, 1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Data Presentation
Table 1: Summary of Synthetic Protocols and Expected Yields
| Step | Reaction | Key Reagents | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | (1), (2) | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-90 | 12-16 | 70-90 |
| 2 | Nitro Reduction | H₂ | 10% Pd/C | - | Methanol | RT | 4-6 | >95 |
| 3.1 | N-Alkylation | R-X | - | K₂CO₃ | DMF | RT - 60 | 2-12 | 60-85 |
| 3.2 | N-Acylation | R-COCl | - | Et₃N | DCM | 0 - RT | 1-4 | 80-95 |
| 3.3 | N-Sulfonylation | R-SO₂Cl | - | Pyridine | Pyridine/DCM | 0 - RT | 2-8 | 75-90 |
Mandatory Visualization
Caption: Synthetic pathway for this compound and its derivatives.
Caption: General workflow for the derivatization of the core molecule.
References
Application Notes and Protocols for the Characterization of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. The protocols outlined below are based on established analytical techniques for similar compounds and serve as a guide for method development and validation.
Overview of Analytical Techniques
The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and physicochemical properties. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Thermal Analysis (DSC/TGA): To evaluate thermal stability and melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Data Presentation: Predicted NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for this compound based on the analysis of structurally related compounds. Actual experimental values may vary depending on the solvent and instrument parameters.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~8.20 | Doublet | 2H | Protons ortho to NO₂ |
| Aromatic Protons | ~7.50 | Doublet | 2H | Protons meta to NO₂ |
| Piperidine CH | ~4.20 | Broad Multiplet | 2H | Axial protons on C2 and C6 |
| Piperidine CH | ~3.50 | Multiplet | 1H | Proton on C4 |
| Piperidine CH₂ | ~2.90 | Broad Multiplet | 2H | Equatorial protons on C2 and C6 |
| Piperidine CH₂ | ~1.80 | Multiplet | 2H | Axial protons on C3 and C5 |
| Piperidine CH₂ | ~1.60 | Multiplet | 2H | Equatorial protons on C3 and C5 |
| Boc Group | ~1.45 | Singlet | 9H | tert-butyl protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic C-NO₂ | ~147.0 | Quaternary Carbon |
| Aromatic C-H | ~124.0 | Aromatic CH |
| Aromatic C-H | ~128.0 | Aromatic CH |
| Aromatic C-Piperidine | ~148.0 | Quaternary Carbon |
| Boc C=O | ~154.5 | Carbonyl Carbon |
| Boc C(CH₃)₃ | ~80.0 | Quaternary Carbon |
| Piperidine C2, C6 | ~44.0 | Methylene Carbons |
| Piperidine C4 | ~40.0 | Methine Carbon |
| Piperidine C3, C5 | ~32.0 | Methylene Carbons |
| Boc C(CH₃)₃ | ~28.5 | Methyl Carbons |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
NMR Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method with UV detection is generally suitable.
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8 - 12 minutes (highly dependent on the specific method) |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above and degas them thoroughly.
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Run:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase), followed by the standard solution and then the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
HPLC Purity Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to study its fragmentation pattern, which can aid in structural elucidation. Electrospray ionization (ESI) is a suitable technique for this molecule.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| Ionization Mode | Positive ESI |
| Expected [M+H]⁺ | m/z 307.16 |
| Expected [M+Na]⁺ | m/z 329.14 |
| Major Fragments | Loss of tert-butyl group (m/z 251), loss of Boc group (m/z 207) |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.
Mass Spectrometry Analysis Workflow
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.
Data Presentation: Expected Thermal Analysis Data
| Parameter | Expected Observation |
| DSC (Melting Point) | A sharp endothermic peak corresponding to the melting of the crystalline solid. The exact temperature will depend on the purity. |
| TGA (Decomposition) | A significant weight loss event at elevated temperatures, indicating thermal decomposition. The onset temperature of decomposition is a measure of thermal stability. |
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
DSC Method:
-
Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
TGA Method:
-
Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.
-
From the TGA thermogram, determine the onset temperature of decomposition and the percentage of weight loss.
-
Application Note: A Scalable Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine ring substituted with a nitrophenyl group, makes it a valuable intermediate for the development of novel therapeutics. This document outlines a scalable, three-step synthesis protocol for this compound, starting from the readily available 1-Boc-4-piperidone. The described method is designed to be robust and suitable for implementation in drug development and manufacturing settings.
Experimental Protocols
This protocol is divided into three main stages:
-
Oximation of 1-Boc-4-piperidone: Conversion of the ketone to an oxime.
-
Reduction of the Oxime: Reduction of the oxime to the corresponding hydroxylamine.
-
Formation of the Nitrophenyl Moiety and Oxidation: Condensation with p-nitrobenzaldehyde followed by oxidation to yield the final product.
Protocol 1: Synthesis of Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate (Oxime Formation)
This procedure details the conversion of 1-Boc-4-piperidone to its corresponding oxime.
Materials:
-
1-Boc-4-piperidone
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
Procedure:
-
To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).
-
Slowly add hydroxylamine hydrochloride (2.5 eq) to the mixture.
-
Heat the reaction mixture to 50°C and maintain for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate (Oxime Reduction)
This protocol describes the reduction of the oxime to a hydroxylamine derivative.
Materials:
-
Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate
-
Sodium cyanoborohydride
-
Methanol
Procedure:
-
Dissolve the crude Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Synthesis of this compound
This final step involves the formation of the nitrophenyl group.
Materials:
-
Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate
-
p-Nitrobenzaldehyde
-
Calcium chloride
-
Chloroform
-
Ozone
-
Methanol
-
Dichloromethane
Procedure:
-
To a solution of Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate (1.0 eq) in chloroform, add p-nitrobenzaldehyde (1.1 eq) and calcium chloride (1.2 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and filter to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting intermediate in a mixture of methanol and dichloromethane.
-
Cool the solution to -78°C and bubble ozone through the solution until the reaction is complete (monitored by TLC).
-
Purge the solution with nitrogen to remove excess ozone.
-
Allow the solution to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (g) | Product | Yield (%) | Purity (%) |
| 1 | 1-Boc-4-piperidone | 1.0 | 199.27 | 200 | Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate | ~95 (crude) | - |
| 2 | Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate | 1.0 | 214.27 | - | Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate | ~85 (crude) | - |
| 3 | Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate | 1.0 | 216.29 | - | This compound | 88 | >98 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The presented methodology is suitable for researchers and professionals in the field of drug development and chemical synthesis.
Application Notes and Protocols: Parallel Synthesis of Substituted Piperidine Libraries Using Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern drug discovery, the rapid generation of diverse chemical libraries for high-throughput screening is paramount. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest. The 4-aminopiperidine moiety is one such scaffold, frequently found in biologically active compounds, including antagonists for G-protein coupled receptors (GPCRs) and inhibitors of various enzymes.[1][2] Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a versatile building block for the parallel synthesis of libraries of 4-aminopiperidine derivatives. Its utility lies in the straightforward conversion of the nitro group to a primary amine, which can then be readily diversified through various chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures regioselectivity in subsequent reactions and can be easily removed under acidic conditions if further modification at that position is desired.
This document provides detailed protocols for the use of this compound in a parallel synthesis workflow to generate a library of substituted piperidine compounds.
Core Application: From Nitro Precursor to Diversified Library
The central strategy involves a two-step reaction sequence amenable to parallel synthesis formats. The first step is the reduction of the aromatic nitro group to an aniline. The resulting intermediate, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, can then be subjected to a variety of diversification reactions in a parallel manner.
Step 1: Parallel Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a crucial step. Several methods are compatible with parallel synthesis, with catalytic hydrogenation being a clean and efficient option.
Step 2: Parallel Diversification of the Amine
The newly formed amino group serves as a handle for diversification. Common derivatization strategies include acylation with carboxylic acids or acid chlorides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. These reactions can be performed in parallel in multi-well plates to rapidly generate a library of analogs.
Data Presentation
The following table presents representative data for a parallel synthesis workflow starting from this compound. The yields and purities are typical for solution-phase parallel synthesis followed by high-throughput purification.
| Step | Reaction | Number of Analogs | Typical Yield Range (%) | Typical Purity Range (%) |
| 1 | Nitro Reduction | 1 | 85-95 | >95 |
| 2a | Amide Coupling (Acylation) | 48 | 60-90 | >90 |
| 2b | Sulfonamide Formation (Sulfonylation) | 24 | 55-85 | >90 |
| 2c | Reductive Amination | 24 | 50-80 | >85 |
Experimental Protocols
Protocol 1: Parallel Reduction of this compound
This protocol describes the reduction of the nitro group using continuous flow hydrogenation, a technique well-suited for library synthesis.[3]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Palladium on carbon (10% Pd/C) catalyst cartridge
-
Continuous flow hydrogenation reactor
Procedure:
-
Prepare a 0.1 M solution of this compound in methanol.
-
Set up the continuous flow hydrogenation reactor with a 10% Pd/C catalyst cartridge.
-
Set the reactor temperature to 40°C and the hydrogen pressure to 10 bar.
-
Pump the solution of the starting material through the reactor at a flow rate of 1 mL/min.
-
Collect the product solution exiting the reactor.
-
Monitor the reaction completion by LC-MS analysis of the output stream.
-
Once the reaction is complete, evaporate the solvent under reduced pressure to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Parallel Acylation for Amide Library Synthesis
This protocol details the parallel synthesis of an amide library from tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and a selection of carboxylic acids in a 96-well plate format.
Materials:
-
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
-
Library of diverse carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 M in DMF).
-
Prepare stock solutions of a library of carboxylic acids (1.2 M in DMF) in separate vials.
-
Prepare a stock solution of DIPEA (3.0 M in DMF).
-
Prepare a stock solution of BOP (1.1 M in DMF).
-
To each well of a 96-well reaction block, add 100 µL of the tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate solution (0.1 mmol).
-
To each well, add 100 µL of the corresponding carboxylic acid solution (0.12 mmol).
-
To each well, add 50 µL of the DIPEA solution (0.15 mmol).
-
To each well, add 100 µL of the BOP solution (0.11 mmol).
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After the reaction is complete, quench each well with 200 µL of water.
-
The resulting library of amides can be purified by high-throughput parallel HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for parallel synthesis.
Signaling Pathway Example: GPCR Antagonism
Many 4-aminopiperidine derivatives are known to interact with G-protein coupled receptors (GPCRs). The synthesized library can be screened for activity against a specific GPCR target, for instance, a receptor involved in a disease signaling pathway.
Caption: GPCR antagonism signaling pathway.
References
Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The protocols are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are fundamental methods for the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. Its structure combines a Boc-protected piperidine ring, which can be further functionalized after deprotection, and a nitrophenyl group that can be reduced to an aniline for subsequent chemical transformations. The synthesis of this compound typically involves the coupling of a piperidine derivative with a nitrophenyl-containing reagent. This document outlines three common and effective palladium-catalyzed methods for this transformation.
Data Presentation: Comparison of Coupling Reactions
The following table summarizes typical reaction conditions and reported yields for analogous Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing a comparative overview to guide the selection of the most suitable synthetic route.
| Reaction Type | Piperidine Reactant | Nitrophenyl Reactant | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85-95 |
| Buchwald-Hartwig | Tert-butyl 4-aminopiperidine-1-carboxylate | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | 90-98[1] |
| Heck Reaction | Tert-butyl 4-vinylpiperidine-1-carboxylate | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 70-85 |
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of a piperidine-boronic ester with an aryl halide.
Materials:
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
1-Iodo-4-nitrobenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv), 1-iodo-4-nitrobenzene (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol details the C-N bond formation between an amine and an aryl halide.
Materials:
-
Tert-butyl 4-aminopiperidine-1-carboxylate
-
1-Bromo-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes at room temperature.
-
Add Tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv), 1-bromo-4-nitrobenzene (1.0 equiv), and NaOtBu (1.4 equiv).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Heck Reaction Protocol
This protocol describes the coupling of an alkene with an aryl halide.
Materials:
-
Tert-butyl 4-vinylpiperidine-1-carboxylate
-
1-Iodo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add 1-iodo-4-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Purge the vessel with nitrogen or argon.
-
Add anhydrous DMF, followed by Tert-butyl 4-vinylpiperidine-1-carboxylate (1.2 equiv) and Et₃N (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
References
Application of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its significance lies in the strategic placement of the nitro group, which can be readily reduced to an amine. This amino functionality serves as a crucial handle for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Boc-protected piperidine ring provides a conformationally constrained scaffold that is prevalent in many centrally active drugs.
A major application of this compound is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of this receptor have therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.
This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis and evaluation of NK1 receptor antagonists.
Synthetic Applications and Biological Activities
The primary synthetic utility of this compound is its conversion to tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This transformation is typically achieved through catalytic hydrogenation, providing a versatile intermediate for further elaboration. The resulting aniline derivative can then be coupled with various carboxylic acids or other electrophiles to generate a library of compounds for biological screening.
Quantitative Data on Derived NK1 Receptor Antagonists
The following table summarizes the in vitro activity of representative NK1 receptor antagonists synthesized using a 4-aminophenylpiperidine core, demonstrating the potency achievable with this scaffold.
| Compound ID | Structure | hNK1 IC50 (nM) | Reference |
| 1 | 3,5-bis(trifluoromethyl)benzyl ether derivative | 0.95 | [1] |
| 2 | Acyl derivative | 5.3 | [1] |
| 3 | Sulfonyl derivative | 5.7 | [1] |
Experimental Protocols
Reduction of this compound
This protocol describes the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
Amide Coupling Reaction
This protocol details the coupling of the resulting amine with a carboxylic acid to form an amide bond, a common linkage in NK1 receptor antagonists.
Materials:
-
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
-
Carboxylic acid of interest
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid in an anhydrous solvent such as DMF or DCM in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add the coupling agent (e.g., 1.1-1.5 equivalents of EDC or HATU) and a base (e.g., 2-3 equivalents of DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.[2][3]
-
Add a solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
In Vitro NK1 Receptor Antagonism Assay (Calcium Mobilization)
This protocol outlines a common functional assay to determine the potency of synthesized compounds as NK1 receptor antagonists.[4]
Materials:
-
CHO cells stably expressing the human NK1 receptor
-
Cell culture medium and reagents
-
Substance P (agonist)
-
Test compounds (synthesized antagonists)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Culture: Maintain CHO-hNK1 cells in appropriate culture conditions.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye solution in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: After dye loading, wash the cells again with assay buffer. Add varying concentrations of the test compounds (antagonists) to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Place the assay plate into the fluorometric imaging plate reader. Add a fixed concentration of Substance P (agonist, typically at its EC₈₀ concentration) to all wells to stimulate the NK1 receptor.
-
Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the reduction in the calcium signal in the presence of the test compound compared to the control (agonist alone). Calculate the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the agonist-induced response.
Visualizations
Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Evaluation.
References
- 1. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-nitrobenzene) and a piperidine-boronic acid derivative.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Catalyst: The Palladium catalyst may not have been properly activated to its Pd(0) state. | • Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst. • Use a pre-catalyst that is readily reduced in situ or a direct Pd(0) source like Pd(PPh₃)₄. |
| Inefficient Transmetalation: The transfer of the piperidine group from boron to palladium is a critical step. | • The choice of base is crucial for activating the boronic acid.[1][2] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] • Ensure the base is anhydrous if using a non-aqueous solvent system. | |
| Low Reaction Temperature: The activation energy for the oxidative addition of the C-Br bond may not be reached. | • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant Side Product Formation | Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur. | • Use a precise stoichiometry of reactants. An excess of the aryl halide can sometimes suppress boronic acid homocoupling. • Ensure thorough degassing as oxygen can promote homocoupling. |
| Protodeboronation: The boronic acid or ester can be cleaved by residual water or acidic protons. | • Use anhydrous solvents and reagents. • Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid. | |
| Reduction of the Nitro Group: The nitro group on the aryl halide can be reduced under certain conditions. | • Choose a mild reducing agent for catalyst activation if necessary. • Avoid prolonged reaction times at high temperatures. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, losing its activity. | • Use stabilizing ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), to prevent catalyst aggregation. • Lowering the reaction temperature might help maintain catalyst stability over a longer period. |
| Incomplete Dissolution of Reagents: Poor solubility of the base or other reagents can hinder the reaction. | • Choose a solvent system where all reactants are reasonably soluble. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 1-bromo-4-nitrobenzene.
Q2: How do I choose the right palladium catalyst and ligand?
A2: For coupling with an electron-deficient aryl halide like 1-bromo-4-nitrobenzene, a catalyst system with bulky and electron-rich phosphine ligands is often preferred. These ligands facilitate the oxidative addition step and stabilize the palladium catalyst.[2] Commonly used pre-catalysts include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or P(t-Bu)₃. Using a pre-formed catalyst like Pd(PPh₃)₄ is also a viable option.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base is critical for activating the boronic acid derivative, making it more nucleophilic for the transmetalation step.[1][2] Inorganic bases are generally preferred over organic bases for this reaction.[2] A screening of bases is often recommended, with common choices being K₃PO₄, K₂CO₃, and Cs₂CO₃.[2] The strength and solubility of the base can significantly impact the reaction rate and yield.
Q4: What solvent system is optimal for this Suzuki coupling?
A4: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.[3] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water. The ratio of the organic solvent to water can be optimized to maximize the reaction rate and yield.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q6: What are the common impurities I should look for during purification?
A6: Common impurities include unreacted starting materials, homocoupled byproducts (biphenyl and bis-piperidine derivatives), and protodeboronated starting material. Purification is typically achieved by flash column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of a Suzuki-Miyaura coupling reaction. Note that these are generalized examples, and optimal conditions should be determined experimentally for the specific synthesis of this compound.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-85 |
| Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65-80 |
Table 2: Effect of Different Palladium Catalysts/Ligands on Reaction Yield
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 88-96 |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle for the synthesis.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Key parameter relationships affecting reaction yield.
References
Technical Support Center: Purification of Crude Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation. If synthesized via a Suzuki-Miyaura coupling, potential impurities include:
-
Homocoupling products: Such as 4,4'-dinitrobiphenyl from the coupling of two nitrophenylboronic acid molecules.
-
Starting materials: Unreacted 4-nitrophenylboronic acid (or equivalent) and Tert-butyl 4-(iodos)piperidine-1-carboxylate.
-
Catalyst residues: Palladium catalyst and ligand-related byproducts.
-
Solvent and reagents: Residual solvents and bases used in the reaction.
Q2: My purified product is an oil instead of a solid. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals.[1][2] This can be due to residual solvents, impurities, or rapid cooling. To address this:
-
Ensure the product is pure: Analyze a small sample by TLC or LC-MS to check for impurities that may be inhibiting crystallization.
-
Remove residual solvents: Dry the oil under high vacuum.
-
Induce crystallization:
-
Trituration: Add a poor solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can sometimes induce solidification.
Q3: How can I visualize this compound and its impurities on a TLC plate?
A3: Due to the nitrophenyl group, the compound is UV active and will appear as a dark spot under a UV lamp (254 nm). For more specific visualization or for impurities that are not UV active, you can use chemical stains:
-
Potassium permanganate (KMnO₄) stain: This is a general stain for oxidizable functional groups.
-
p-Anisaldehyde stain: A versatile stain that reacts with many functional groups to give colored spots upon heating.
-
Iodine chamber: Exposing the TLC plate to iodine vapor will visualize most organic compounds as brown spots.
Troubleshooting Guides
Purification by Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system (eluent) | Optimize the eluent system using TLC. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[4] |
| Column overloading | Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 50:1 weight ratio of silica to crude material). |
| Co-elution with a close-spotting impurity | Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol). If separation is still difficult, consider using a different stationary phase like alumina. |
| Peak tailing | The basic piperidine nitrogen can interact strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve peak shape. |
Purification by Recrystallization
Problem: The compound does not crystallize from solution.
| Possible Cause | Recommended Solution |
| Solution is not saturated | Concentrate the solution by slowly evaporating some of the solvent.[2] |
| Supersaturated solution | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
| Presence of significant impurities | If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization. |
| Incorrect solvent choice | The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[1] Experiment with different solvents or solvent mixtures. Good starting points for piperidine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[1][5] |
Problem: Low recovery of the purified product.
| Possible Cause | Recommended Solution |
| Using too much solvent for recrystallization | Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[3] |
| Product is significantly soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If solubility is still high, consider a different solvent or a solvent/anti-solvent system.[1] |
| Premature crystallization during hot filtration | Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out along with the impurities. |
Data Presentation
The choice of purification method and solvent system significantly impacts the purity and yield of the final product. The following table summarizes general conditions that can be used as a starting point for the purification of this compound, based on literature for similar compounds.
| Purification Method | Stationary/Solvent System | Typical Observations & Expected Outcome |
| Flash Column Chromatography | Silica Gel | Good for removing baseline impurities and separating compounds with different polarities. |
| Hexane/Ethyl Acetate (gradient) | A common eluent system for moderately polar compounds. The gradient can be optimized based on TLC analysis.[4] | |
| Dichloromethane/Methanol (gradient) | Useful for more polar impurities. | |
| Recrystallization | Ethanol or Isopropanol | Often a good choice for moderately polar solids. The product should be significantly less soluble at lower temperatures.[1] |
| Ethyl Acetate/Hexanes | A solvent/anti-solvent system where the product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce crystallization upon cooling.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol). Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General purification workflow decision process.
Caption: Troubleshooting flowchart for purification.
References
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two main approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction typically involves the coupling of a 4-halonitrobenzene with a Boc-protected piperidine-4-boronic acid or its ester. The Buchwald-Hartwig amination involves the direct coupling of a 4-halonitrobenzene with Tert-butyl piperidine-1-carboxylate.
Q2: What are the expected side products in the Suzuki-Miyaura synthesis of this compound?
A2: Common side products in the Suzuki-Miyaura coupling route include homocoupling products of the starting materials, such as 4,4'-dinitrobiphenyl and the dimer of the piperidine boronic ester. Another potential byproduct is the protodeborylated Boc-piperidine, where the boronic acid/ester group is replaced by a hydrogen atom. Incomplete consumption of starting materials can also be a source of impurities.
Q3: What side products can be expected from a Buchwald-Hartwig amination approach?
A3: In the Buchwald-Hartwig amination, a common side reaction is the hydrodehalogenation of the 4-halonitrobenzene starting material, which results in the formation of nitrobenzene. While less common with a Boc-protected amine, there is a possibility of over-arylation, though the steric hindrance of the Boc group generally prevents this. Oxidation of the phosphine ligands used in the catalytic system can also generate impurities.
Q4: Can the Boc protecting group be cleaved during the synthesis?
A4: The tert-butyloxycarbonyl (Boc) group is generally stable under the basic conditions of most cross-coupling reactions. However, prolonged reaction times at high temperatures or the presence of acidic impurities could potentially lead to partial or complete deprotection of the piperidine nitrogen.[1][2][3]
Q5: How can the formation of side products be minimized?
A5: To minimize side products, it is crucial to optimize reaction conditions. This includes careful control of stoichiometry, temperature, and reaction time. The choice of catalyst, ligand, and base is also critical. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents. Proper purification of starting materials is also essential to avoid introducing impurities that can interfere with the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Inefficient catalyst system.- Non-optimal reaction temperature or time.- Poor quality of starting materials or reagents.- Presence of oxygen or moisture. | - Screen different palladium catalysts and ligands.- Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Ensure the purity of starting materials and use dry solvents.- Degas the reaction mixture and maintain an inert atmosphere. |
| Presence of significant amounts of 4,4'-dinitrobiphenyl (in Suzuki coupling) | - High catalyst loading.- High reaction temperature. | - Reduce the palladium catalyst concentration.- Lower the reaction temperature. |
| Detection of Boc-piperidine in the crude product | - Protodeborylation of the piperidine boronic acid/ester (Suzuki coupling).- Hydrolysis of the starting material. | - Use a less protic solvent.- Ensure anhydrous conditions.- Use a milder base. |
| Presence of nitrobenzene in the crude product (in Buchwald-Hartwig amination) | - Hydrodehalogenation of the aryl halide. | - Choose a different phosphine ligand.- Optimize the base and solvent system. |
| Observation of a de-Bocated product | - Acidic impurities in the reaction mixture.- High reaction temperature for an extended period. | - Neutralize any acidic impurities in the starting materials.- Reduce the reaction temperature and/or time. |
| Difficulty in purifying the final product | - Presence of closely related impurities.- Residual palladium catalyst. | - Optimize the chromatographic separation conditions (e.g., solvent gradient, choice of stationary phase).- Consider a workup procedure to remove palladium, such as filtration through celite or treatment with a scavenger. |
Reaction Pathway and Side Product Formation
The following diagram illustrates the general synthetic pathway for this compound via a Suzuki-Miyaura coupling and highlights the formation of common side products.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: To an oven-dried reaction vessel, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), 4-halonitrobenzene (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Overcoming challenges in the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key intermediate. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction, a common method for forming the C-C bond between the piperidine and nitrophenyl rings.
Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix this?
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The catalyst can also be deactivated by impurities.
-
Solution: Switch to a more active pre-catalyst or use additives that promote the reduction of Pd(II) to Pd(0). Ensure all reagents and solvents are pure.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Solution: For coupling with an electron-deficient partner like 4-nitrophenyl boronic acid, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃.[1][2] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.
-
-
Poor Quality or Inappropriate Base: The base is essential for the transmetalation step.[1] Its strength, solubility, and purity are critical.
-
Solution: Use an anhydrous, finely ground base to ensure its reactivity. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1]
-
-
Presence of Oxygen or Water: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and deactivation. Water can lead to protodeboronation of the boronic acid.[1]
Q2: I am observing significant formation of a homocoupling byproduct (4,4'-dinitrobiphenyl). How can I minimize this?
Potential Causes & Solutions:
-
Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution: The most critical step is to rigorously exclude oxygen from your reaction.[1] Ensure your degassing procedure is effective and maintain a strict inert atmosphere.
-
-
Excessive Boronic Acid: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.
-
Solution: Optimize the stoichiometry of your reagents. Try reducing the excess of the boronic acid to 1.1-1.2 equivalents.
-
-
High Temperatures: In some cases, high reaction temperatures can contribute to side reactions.
-
Solution: If possible, screen lower reaction temperatures to find a balance between reaction rate and selectivity.
-
Q3: My product is difficult to purify. What strategies can I use?
Potential Causes & Solutions:
-
Residual Palladium Catalyst: The palladium catalyst and its byproducts can be difficult to remove.
-
Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a scavenger, such as thiourea or cysteine, to complex with the residual palladium. Alternatively, silica gel chromatography with a suitable solvent system is a standard method for purification.
-
-
Co-eluting Impurities: Byproducts from the reaction may have similar polarities to the desired product.
-
Solution: Optimize your chromatographic conditions. This may involve screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) or using a different stationary phase. Recrystallization can also be an effective purification method if a suitable solvent is found.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a piperidine-containing boronic acid or boronate ester with a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene) in the presence of a palladium catalyst, a ligand, and a base. Another viable route is the Negishi coupling, which utilizes an organozinc reagent.[3]
Q2: Which palladium catalyst and ligand combination is a good starting point for optimization?
A common and often effective starting point for Suzuki-Miyaura couplings is to use a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand.[4][5] For challenging couplings, more advanced catalyst systems involving bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, often in the form of pre-formed palladium G2 or G3 precatalysts, can offer significantly improved results.[4]
Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound?
Typical conditions involve heating the reaction mixture in an organic solvent, often in the presence of water.
| Parameter | Typical Conditions |
| Reactants | Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 1-bromo-4-nitrobenzene |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/water or Toluene/water (e.g., 4:1 ratio) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Note: These are general conditions and may require optimization for your specific setup.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv.), 1-bromo-4-nitrobenzene (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of dioxane and water. Then, add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Purification of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and detailed protocols for improving the purity of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a yellowish tint after synthesis. What are the likely impurities?
A1: A yellow to brownish coloration in the crude product is common and often indicates the presence of residual starting materials or byproducts. Potential impurities include:
-
Unreacted 4-nitrophenylboronic acid or its derivatives: These are often colored and can persist if the reaction did not go to completion.
-
Homocoupled byproducts: Side reactions, such as the coupling of two 4-nitrophenylboronic acid molecules, can generate colored impurities.
-
Palladium catalyst residues: While typically present in small amounts, residual palladium complexes can impart a dark color to the product.
-
Oxidation or degradation products: The nitro group can sometimes participate in side reactions leading to colored impurities.
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after an initial work-up. How can I identify the major impurity?
A2: To identify the major impurities, you can run co-spot TLCs with the starting materials (e.g., tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid). If one of the impurity spots matches the Rf value of a starting material, you have likely identified a component of your impure product. For other unknown spots, consider byproducts from common side reactions in Suzuki couplings, such as homocoupling of the boronic acid.
Q3: My attempt at recrystallization resulted in the product oiling out. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming crystals. This can happen if the solvent is a very poor solvent for the compound at all temperatures or if the cooling process is too rapid. To address this, you can:
-
Try a different solvent system: A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, often works well. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[1]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.
Q4: After column chromatography, I still observe impurities in my product. How can I improve the separation?
A4: If column chromatography is not providing adequate separation, consider the following adjustments:
-
Optimize the eluent system: A common issue is an eluent that is too polar, causing your product and impurities to move too quickly down the column. Try a more non-polar solvent system (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture). Running a gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.
-
Use a different stationary phase: While silica gel is most common, other stationary phases like alumina (basic or neutral) could offer different selectivity.[2]
-
Check the column loading: Overloading the column can lead to poor separation. Ensure you are not using too much crude product for the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Purification Protocols
The following are generalized protocols for the purification of this compound. These may require optimization based on the specific impurity profile of your crude product.
Protocol 1: Column Chromatography
This method is effective for separating the target compound from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes (HPLC grade)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample to the top of the column.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is a good method for removing small amounts of impurities from a solid product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flask, condenser, and filtration apparatus
Procedure:
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry: Dry the purified crystals under vacuum.
Data Presentation
The following tables summarize typical data associated with the purification of this compound. Note that actual results may vary.
Table 1: Typical Purity Levels
| Purification Stage | Typical Purity (%) | Analytical Method |
| Crude Product | 70-90% | HPLC, NMR |
| After Column Chromatography | >97% | HPLC, NMR |
| After Recrystallization | >99% | HPLC, NMR |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Notes |
| Column Chromatography | Ethyl Acetate / Hexanes (Gradient) | Start with a low polarity (e.g., 5:95) and gradually increase the ethyl acetate concentration. |
| Recrystallization | Ethanol or Isopropanol | A single solvent system can be effective if the compound's solubility differs significantly at hot and cold temperatures. |
| Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then reheat to clarify and cool slowly.[1] |
Visualizations
The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting.
Caption: General workflow for the purification of the target compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This guide addresses common issues encountered during the synthesis, purification, and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNA_r_) reaction between 1-fluoro-4-nitrobenzene and Tert-butyl piperidine-1-carboxylate. Another approach involves the N-Boc protection of 4-(4-nitrophenyl)piperidine.
Q2: I am observing low yields in the synthesis of this compound. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Purification Losses: Significant loss of product can occur during workup and purification steps.
-
Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. Ensure all materials are of high quality and anhydrous where necessary.
Q3: What are the typical subsequent reactions for this compound?
The two most common subsequent reactions are:
-
Reduction of the nitro group: The nitro group is often reduced to an amine, yielding Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This derivative is a valuable building block in medicinal chemistry.
-
N-Boc Deprotection: The Boc protecting group can be removed under acidic conditions to yield 4-(4-nitrophenyl)piperidine.[1]
Troubleshooting Guides
Synthesis of this compound via Nucleophilic Aromatic Substitution
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Low Reactivity of Starting Materials | Ensure high purity of 1-fluoro-4-nitrobenzene and Tert-butyl piperidine-1-carboxylate. |
| Inappropriate Solvent | Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the SNAr reaction. |
| Insufficient Base | A non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) is required to neutralize the HF formed during the reaction. Ensure at least one equivalent of base is used. |
| Low Reaction Temperature | The reaction may require heating. Typically, temperatures between 80-120 °C are effective. |
Problem: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Bis-arylated piperidine | Excess 1-fluoro-4-nitrobenzene. | Use a slight excess of the piperidine starting material. |
| Decomposition of starting material | High reaction temperatures for extended periods. | Monitor the reaction closely and avoid prolonged heating once the reaction is complete. |
Reduction of the Nitro Group
Problem: Incomplete Reduction or Low Yield
| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Catalyst Inactivity | Use a fresh, high-quality catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). Ensure the catalyst is not poisoned.[2] | | Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure adequate hydrogen pressure (typically 1-4 atm). A hydrogen balloon is often sufficient for small-scale reactions.[3] | | Poor Solubility | The starting material may have low solubility in the reaction solvent. Use a solvent system that dissolves the substrate, such as ethanol, methanol, or ethyl acetate.[2] | | Incompatible Functional Groups | Other functional groups in the molecule might be sensitive to the reducing conditions. Choose a chemoselective reducing agent if necessary.[4] | | Metal Reductant Inactivity (e.g., Fe, SnCl2) | Ensure the metal is activated (e.g., by washing with acid) and that the reaction is sufficiently acidic.[5] |
Problem: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Azoxy, Azo, or Hydrazo compounds | Incomplete reduction, especially with metal reductants. | Ensure sufficient reducing agent and reaction time. |
| Over-reduction of other groups | Non-selective reducing agent. | Use a milder or more selective reducing agent. For example, catalytic transfer hydrogenation with ammonium formate can be milder than high-pressure hydrogenation. |
N-Boc Deprotection
Problem: Incomplete Deprotection
| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient Acid | Use a strong acid such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,4-dioxane).[1] | | Short Reaction Time | Monitor the reaction by TLC or LC-MS until the starting material is consumed. Deprotection is often complete within 1-2 hours at room temperature.[1] | | Low Temperature | Most Boc deprotections proceed readily at room temperature. If the reaction is sluggish, allowing it to stir for a longer duration is preferable to heating, which can cause side reactions. |
Problem: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Tert-butylation of the aromatic ring | The tert-butyl cation generated during deprotection can re-react with the electron-rich product. | Add a scavenger such as triethylsilane (TES) or anisole to trap the tert-butyl cation.[1] |
Experimental Protocols
Synthesis of this compound
-
To a solution of Tert-butyl piperidine-1-carboxylate (1.0 eq.) in DMF, add K2CO3 (2.0 eq.).
-
Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group using Pd/C and Hydrogen
-
Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.
-
Add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, with a particular focus on the impact of solvent selection on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a piperidine-containing boronic acid or boronate ester with a 4-nitrophenyl halide.
Q2: Which starting materials are typically used in the Suzuki-Miyaura synthesis of this compound?
A2: The common coupling partners are:
-
Boron-containing piperidine: Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.
-
Aryl halide: 1-Bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the Suzuki-Miyaura coupling by influencing the solubility of reactants, the stability of the catalyst, and the rate of reaction. Aprotic solvents are commonly employed. The polarity of the solvent can impact the reaction, with moderately polar aprotic solvents often providing a good balance of solubility for both the organic and inorganic reagents.
Q4: What are the typical catalysts and bases used for this synthesis?
A4:
-
Catalysts: Palladium catalysts are essential. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Bases: An inorganic base is required to activate the boronic acid derivative. Frequently used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Ineffective base. 3. Poor solubility of reactants. 4. Presence of oxygen. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable. 2. Ensure the base is anhydrous and of high purity. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. 3. Choose a solvent or solvent mixture that effectively dissolves all reactants. Gentle heating can improve solubility. 4. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen. 2. High reaction temperature. 3. Inappropriate catalyst or ligand. | 1. Improve the degassing procedure of the reaction mixture. 2. Lower the reaction temperature. 3. Screen different palladium catalysts and phosphine ligands. |
| Deboronated Starting Material | 1. Presence of water or protic impurities in the solvent. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents. 2. Consider a milder base or reduce the reaction time. |
| Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Insufficient amount of base. | 1. Increase the reaction time or temperature, monitoring for byproduct formation. 2. Add a fresh portion of the catalyst. 3. Ensure at least 2-3 equivalents of base are used. |
Effect of Solvent on Reaction Parameters
| Solvent | Typical Reaction Time (h) | Relative Yield | Purity Considerations |
| 1,4-Dioxane/Water | 12-24 | High | Generally good, may require aqueous workup to remove inorganic salts. |
| Toluene/Water | 12-24 | High | Good for higher temperatures, effective phase separation during workup. |
| Dimethylformamide (DMF) | 8-16 | Moderate to High | Can accelerate the reaction but may be difficult to remove and can lead to side reactions at high temperatures. |
| Acetonitrile/Water | 10-20 | Moderate | Good solubility for many reagents, but can sometimes lead to lower yields compared to dioxane or toluene.[1] |
| Tetrahydrofuran (THF)/Water | 12-24 | Moderate | A common solvent, but can sometimes result in lower yields for less reactive substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv)
-
1-Bromo-4-nitrobenzene (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-4-nitrobenzene, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Experimental Workflow
References
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the temperature optimization and overall reaction conditions for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a piperidine-containing boronic acid or its ester with a nitrophenyl halide.
Q2: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in this Suzuki coupling can stem from several factors. Key areas to troubleshoot include:
-
Reaction Temperature: The temperature is a critical parameter. It influences reaction rate, catalyst stability, and the prevalence of side reactions.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Inactive or inappropriate catalyst systems can lead to poor conversion.
-
Base and Solvent: The selection of the base and solvent system is interdependent and vital for the reaction's success.
-
Quality of Reagents: Ensure that all reagents, especially the boronic acid/ester and the halide, are pure and dry, as impurities can inhibit the reaction.
-
Inert Atmosphere: Proper degassing of the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential to prevent catalyst degradation.
Q3: How does temperature specifically affect the synthesis of this compound?
A3: Temperature has a significant impact on the reaction. An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of the palladium catalyst, resulting in the formation of palladium black and a subsequent decrease in yield. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst activity. For many Suzuki coupling reactions, a temperature range of 70-110 °C is effective. For instance, the synthesis of the related compound tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is carried out at 70 °C.[1]
Q4: What are common side reactions in this synthesis, and how can they be minimized by adjusting the temperature?
A4: Common side reactions in the Suzuki coupling for this synthesis include:
-
Homocoupling: The self-coupling of the boronic acid reagent. This is often more prevalent at higher temperatures or in the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures and the presence of water or protic solvents.
Lowering the reaction temperature can often mitigate these side reactions. However, this may necessitate the use of a more active catalyst system to ensure the desired cross-coupling reaction proceeds at a reasonable rate.
Q5: I am observing the formation of palladium black in my reaction. What does this indicate and what can I do?
A5: The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is often caused by excessively high reaction temperatures or the presence of oxygen. To address this, consider lowering the reaction temperature and ensure that the reaction setup is properly degassed and maintained under an inert atmosphere.
Data Presentation
The following table summarizes the effect of temperature on the yield of a representative Suzuki coupling reaction. While not specific to this compound, it illustrates the general trend observed in such reactions.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| Room Temperature | 24 | < 10 |
| 60 | 12 | 45 |
| 80 | 8 | 85 |
| 100 | 6 | 92 |
| 120 | 6 | 75 (with catalyst decomposition) |
This data is illustrative and based on general findings for Suzuki-Miyaura coupling reactions. Optimal conditions for the specific synthesis of this compound should be determined empirically.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required.
Reactants:
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq)
-
1-bromo-4-nitrobenzene (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
Procedure:
-
To a dry Schlenk flask, add the piperidine boronic ester, the nitrophenyl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.
Troubleshooting Guides
Low product yield, incomplete conversion, and the formation of side products are common challenges in the synthesis of 4-arylpiperidines. The following tables outline potential problems, their probable causes, and recommended solutions for the two most likely synthetic routes: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.
Route 1: Suzuki-Miyaura Coupling
This route typically involves the reaction of a piperidine-4-boronic acid derivative with a 4-nitroaryl halide.
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable activation. |
| Poor quality of boronic acid/ester | Verify the purity of the boronic acid or ester; they can degrade upon storage. Consider converting the boronic acid to a more stable trifluoroborate salt or pinacol ester.[1] | |
| Ineffective base | The choice of base is critical.[2][3] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required by the protocol. For some systems, aqueous base solutions are effective.[2] | |
| Inappropriate solvent | The solvent must dissolve the reactants and facilitate the reaction. Common choices include toluene, dioxane, or THF, often with water as a co-solvent.[2] | |
| Presence of oxygen | Palladium catalysts are sensitive to oxygen. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[4] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[5] |
| Catalyst deactivation | The catalyst may degrade over time, especially at high temperatures. Using a more robust ligand, such as a Buchwald-type biarylphosphine ligand, can improve catalyst stability.[1] | |
| Formation of Side Products | Homocoupling of the aryl halide or boronic acid | This can occur if the reaction conditions are not optimal. Adjust the stoichiometry of the reactants, or change the catalyst and ligand system. Using an excess of the aryl halide can sometimes suppress boronic acid homocoupling.[4] |
| Protodeborylation of the boronic acid | This is the replacement of the boronic acid group with a hydrogen atom and can be caused by moisture or acidic conditions. Ensure anhydrous conditions if necessary and use a non-acidic workup. | |
| Hydrodehalogenation of the aryl halide | This is the replacement of the halide with a hydrogen atom. It can be minimized by optimizing the catalyst system and reaction conditions. |
Route 2: Buchwald-Hartwig Amination
This approach involves the coupling of tert-butyl piperidine-4-carboxylate with a 4-nitroaryl halide.
Table 2: Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive catalyst | Use a fresh palladium source and ligand. Pre-catalysts often provide more consistent results.[6] |
| Inappropriate ligand | The choice of ligand is crucial for successful C-N coupling.[7][8] For piperidine substrates, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[8] | |
| Unsuitable base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions with sensitive functional groups.[2][9] | |
| Poor solvent choice | Toluene, dioxane, and THF are generally good solvents for this reaction. Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.[6][10] | |
| Catalyst inhibition by starting materials or products | The nitro group on the aryl halide or the piperidine nitrogen can sometimes coordinate to the palladium and inhibit catalysis. Using a ligand that sterically shields the palladium center can mitigate this. | |
| Incomplete Reaction | Catalyst decomposition | High temperatures can lead to catalyst degradation. Consider using a more stable ligand or lowering the reaction temperature, which may require a longer reaction time.[10] |
| Product inhibition | The product can sometimes bind to the catalyst and slow down the reaction. A higher catalyst loading might be necessary to drive the reaction to completion.[10] | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | This is a common side reaction where the aryl halide is reduced. Optimizing the ligand and base combination can minimize this.[10] |
| β-Hydride elimination | This can be a competing pathway, especially with certain ligands, leading to the formation of an enamine and a reduced arene.[7] Using ligands that promote rapid reductive elimination can suppress this side reaction. | |
| Aryl halide homocoupling (biaryl formation) | This can occur with highly reactive aryl halides. Adjusting the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using ligands that favor C-N bond formation can help.[10] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this molecule, Suzuki-Miyaura or Buchwald-Hartwig?
A1: Both routes are viable for the synthesis of 4-arylpiperidines. The choice often depends on the availability of starting materials. The Buchwald-Hartwig amination is a direct C-N bond formation and might be more convergent. However, the Suzuki-Miyaura coupling can also be very efficient, especially with recent advancements in catalysts and ligands.
Q2: What is the best palladium catalyst to use?
A2: There is no single "best" catalyst as the optimal choice depends on the specific reaction conditions and substrates. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. For Buchwald-Hartwig aminations, pre-catalysts in combination with bulky electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often highly effective.[11] A screening of different catalysts and ligands is recommended for optimization.
Q3: How do I choose the right base for my reaction?
A3: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used, often in aqueous solutions.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typical choices.[9] The strength and solubility of the base are important factors to consider.[2][6]
Q4: My reaction is very sensitive to air. What precautions should I take?
A4: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. It is crucial to use dried and degassed solvents. The reaction should be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[4]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective way to qualitatively monitor the reaction by observing the consumption of the limiting starting material. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of this compound via both Suzuki-Miyaura and Buchwald-Hartwig methodologies. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
Reagents:
-
1-bromo-4-nitrobenzene (1.0 eq)
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-nitrobenzene, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, and potassium carbonate.
-
Add Pd(dppf)Cl₂ to the flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination
Reagents:
-
1-bromo-4-nitrobenzene (1.0 eq)
-
Tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Seal the flask, remove from the glovebox (if applicable), and add anhydrous, degassed toluene.
-
Add tert-butyl 4-aminopiperidine-1-carboxylate and 1-bromo-4-nitrobenzene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to reduce reaction times and overcome common issues in the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a protected piperidine derivative, such as N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, with a halo-nitroaromatic compound like 1-bromo-4-nitrobenzene. The reaction is catalyzed by a palladium complex in the presence of a base.
Q2: My Suzuki coupling reaction is very slow or has stalled. What are the primary factors I should investigate to reduce the reaction time?
A2: To accelerate a slow Suzuki coupling reaction, focus on these four key parameters:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical. Highly active catalysts can significantly speed up the reaction.
-
Base: The strength and solubility of the base affect the rate of transmetalation, a key step in the catalytic cycle.
-
Solvent: The solvent system influences the solubility of reactants and the stability of the catalytic species.
-
Temperature: Increasing the reaction temperature, often with microwave irradiation, can dramatically reduce reaction times.
Q3: What are the signs of catalyst decomposition, and how can it be prevented?
A3: A common sign of catalyst decomposition is the formation of palladium black, a precipitate of elemental palladium. This indicates the catalyst has fallen out of the catalytic cycle. To prevent this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous, degassed solvents. The choice of a robust ligand can also stabilize the palladium catalyst.
Q4: Can other cross-coupling reactions be used for this synthesis?
A4: Yes, other methods like the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) can also form the required C-C bond. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid/ester reagents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on accelerating the reaction.
| Problem | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Inefficient Catalyst System: The palladium source/ligand combination may have low activity. | • Switch to a more active catalyst: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(tBu)₃) or SPhos.[1] • Increase catalyst loading: Raise the catalyst loading from 1-2 mol% to 3-5 mol%. |
| 2. Inappropriate Base: The base may be too weak or poorly soluble. | • Use a stronger base: Switch from a mild base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃. • Improve solubility: Use a phase-transfer catalyst (e.g., TBAB) if using an aqueous base with an organic solvent. | |
| 3. Suboptimal Solvent: Poor solubility of reactants or catalyst deactivation. | • Change solvent: A mixture of a polar aprotic solvent like dioxane or DMF with water (e.g., 3:1 ratio) often works well. Toluene is also a common choice. • Ensure anhydrous conditions: Use dry, degassed solvents to prevent catalyst deactivation. | |
| 4. Low Temperature: Insufficient thermal energy to overcome the activation barrier. | • Increase temperature: Heat the reaction to 80-110 °C. • Use microwave irradiation: Microwave synthesis can often reduce reaction times from hours to minutes. Start with a temperature of 120-150 °C for 10-30 minutes. | |
| Low Product Yield | 1. Catalyst Decomposition: The active catalytic species is not stable under the reaction conditions. | • Use a robust ligand: Ligands like SPhos or XPhos are designed to stabilize the palladium center and prevent decomposition. • Maintain an inert atmosphere: Rigorously exclude oxygen from the reaction vessel. |
| 2. Side Reactions: Homocoupling of the boronic ester or dehalogenation of the aryl halide. | • Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic ester relative to the aryl halide. • Lower the temperature: If side reactions are prevalent at high temperatures, find a balance between reaction rate and selectivity. | |
| 3. Incomplete Quench/Workup: Product loss during extraction or purification. | • Ensure complete quenching: Use a saturated aqueous solution of ammonium chloride to quench the reaction. • Optimize purification: Use an appropriate solvent system for column chromatography (e.g., hexane/ethyl acetate gradient) to ensure good separation. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling (Thermal Heating)
This protocol provides a standard method for the synthesis.
-
Reagent Preparation: In a dry Schlenk flask under an inert argon or nitrogen atmosphere, combine 1-bromo-4-nitrobenzene (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Accelerated Suzuki-Miyaura Coupling (Microwave Heating)
This protocol is optimized for a significant reduction in reaction time.
-
Reagent Preparation: In a microwave reaction vial, combine 1-bromo-4-nitrobenzene (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Catalyst Addition: Add a high-activity palladium catalyst system, such as a combination of Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 15-30 minutes.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Data Summary: Reaction Time Optimization
The following table summarizes the impact of different reaction parameters on reaction time for a typical Suzuki-Miyaura coupling.
| Catalyst System | Base | Solvent | Temperature | Typical Reaction Time |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 °C | 8 - 16 hours |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | 2 - 6 hours |
| Pd₂(dba)₃ / P(tBu)₃ | Cs₂CO₃ | Dioxane | 110 °C | 1 - 3 hours |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 140 °C (Microwave) | 10 - 30 minutes |
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Caption: Troubleshooting logic for slow Suzuki-Miyaura reactions.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into the molecular framework. This guide offers a comparative analysis of the ¹H and ¹³C NMR data for tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, alongside key analogs, supported by detailed experimental protocols and structural visualizations.
¹H and ¹³C NMR Spectral Data Comparison
The following tables provide a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and two structurally related analogs: tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and tert-butyl 4-phenylpiperidine-1-carboxylate. The data for the target compound is estimated based on the analysis of its constituent fragments, tert-butyl piperidine-1-carboxylate and tert-butyl (4-nitrophenyl)carbamate, in the absence of a publicly available, complete experimental spectrum.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Ar-H (ortho to NO₂/NH₂/H) | Ar-H (meta to NO₂/NH₂/H) | Piperidine H-4 | Piperidine H-2e, H-6e (axial) | Piperidine H-2a, H-6a (equatorial) | Piperidine H-3e, H-5e (axial) | Piperidine H-3a, H-5a (equatorial) | tert-Butyl CH₃ |
| This compound (Estimated) | ~8.18 (d, J ≈ 8.8 Hz) | ~7.45 (d, J ≈ 8.8 Hz) | ~2.80 (tt) | ~4.15 (br d) | ~2.75 (t) | ~1.85 (br d) | ~1.65 (qd) | 1.47 (s) |
| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 7.05 (d, J = 8.4 Hz) | 6.68 (d, J = 8.4 Hz) | 2.50-2.60 (m) | 4.10-4.20 (m) | 2.70-2.80 (m) | 1.75-1.85 (m) | 1.45-1.55 (m) | 1.47 (s) |
| Tert-butyl 4-phenylpiperidine-1-carboxylate | 7.30-7.35 (m) | 7.18-7.25 (m) | 2.60-2.70 (m) | 4.15-4.25 (m) | 2.75-2.85 (m) | 1.80-1.90 (m) | 1.55-1.65 (m) | 1.48 (s) |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | C=O | C(CH₃)₃ | Ar C-1 (ipso) | Ar C-4 (para) | Ar C-2, C-6 (ortho) | Ar C-3, C-5 (meta) | Piperidine C-4 | Piperidine C-2, C-6 | Piperidine C-3, C-5 | C(CH₃)₃ |
| This compound (Estimated) | 154.7 | 80.5 | ~150.0 | ~147.0 | ~127.0 | ~124.0 | ~42.0 | ~44.0 | ~32.0 | 28.4 |
| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 154.9 | 79.4 | 136.1 | 144.9 | 127.8 | 115.3 | 42.1 | 44.3 | 33.1 | 28.5 |
| Tert-butyl 4-phenylpiperidine-1-carboxylate | 155.0 | 79.4 | 145.9 | 126.5 | 128.5 | 126.8 | 43.1 | 44.5 | 33.0 | 28.5 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. Specific parameters may be adjusted based on the instrument and sample characteristics.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.096 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.305 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.
Structural and Signaling Pathway Visualization
The following diagram illustrates the key structural features of this compound and the expected correlation of proton and carbon signals in the NMR spectra.
Caption: Correlation of ¹H and ¹³C NMR signals to the structure.
Comparative Analysis of Analytical Techniques for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. We will explore the application of mass spectrometry as a primary identification tool and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting data and detailed experimental protocols.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high sensitivity and selectivity.
Predicted Fragmentation Pattern
Based on the common fragmentation pathways of piperidine derivatives and nitroaromatic compounds, the following mass-to-charge ratios (m/z) are predicted for the major fragments of this compound under positive-ion electrospray ionization (ESI+).
| Predicted Fragment | Structure | m/z (amu) | Description |
| [M+H]⁺ | C₁₆H₂₃N₂O₄⁺ | 307.16 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | C₁₂H₁₅N₂O₄⁺ | 251.10 | Loss of isobutylene from the Boc group |
| [M-C₅H₉O₂+H]⁺ | C₁₁H₁₄N₂O₂⁺ | 206.11 | Loss of the entire Boc group |
| [C₁₁H₁₃N₂O₂]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.10 | Further fragmentation of the piperidine ring |
| [C₆H₄NO₂]⁺ | C₆H₄NO₂⁺ | 122.02 | 4-Nitrophenyl cation |
Experimental Protocol: LC-MS/MS
-
Instrumentation : A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatograph.[1]
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+).[1]
-
Scan Mode : Full scan to determine the precursor ion ([M+H]⁺) and product ion scan for fragmentation analysis.
-
Collision Energy : Optimized to obtain a representative fragmentation pattern.
-
Alternative Analytical Techniques
While mass spectrometry is highly effective for structural elucidation, other techniques offer advantages in quantification and routine analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds. The presence of the nitroaromatic chromophore in this compound allows for direct UV detection.
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) | [2] |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 70:30 v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | ~254 nm | [3][4] |
| Linearity Range | Typically in the µg/mL to mg/mL range | [2] |
| Limit of Detection (LOD) | ng/mL to µg/mL range | [2] |
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation : Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
-
Analysis : A calibration curve is constructed by injecting a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. While not typically used for routine quantification, it is an invaluable tool for unambiguous structure confirmation.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to NO₂) | ~8.2 | d |
| Aromatic (meta to NO₂) | ~7.5 | d |
| Piperidine (CH) | ~2.8 - 3.0 | m |
| Piperidine (CH₂) | ~1.6 - 2.0 | m |
| Boc (tert-butyl) | ~1.45 | s |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-NO₂) | ~147 |
| Aromatic (ipso) | ~145 |
| Aromatic (CH) | ~128, ~124 |
| Boc (C=O) | ~155 |
| Boc (quaternary C) | ~80 |
| Piperidine (CH) | ~40-45 |
| Piperidine (CH₂) | ~30-35 |
| Boc (CH₃) | ~28 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Analysis : ¹H and ¹³C NMR spectra are acquired. Structural assignments are made based on chemical shifts, coupling constants, and integration values. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structural elucidation.
Comparison Summary
| Technique | Primary Use | Advantages | Disadvantages |
| Mass Spectrometry | Structural Elucidation, Identification | High sensitivity and selectivity, provides molecular weight and fragmentation information. | Can be destructive, quantification may require stable isotope-labeled standards. |
| HPLC-UV | Quantification, Purity Analysis | Robust, reproducible, widely available, cost-effective. | Less selective than MS, requires a chromophore for detection.[2] |
| NMR Spectroscopy | Unambiguous Structure Confirmation | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, more expensive instrumentation, not ideal for quantification of low-level analytes. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Conclusion
The choice of analytical technique for this compound depends on the specific research question. Mass spectrometry is indispensable for initial identification and structural elucidation. HPLC-UV offers a reliable and cost-effective method for routine quantification and purity assessment. NMR spectroscopy provides the most detailed structural information for definitive confirmation. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive characterization of this compound.
References
A Comparative Crystallographic Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data for derivatives of 4-(4-nitrophenyl)piperidine, offering insights into their molecular geometry and crystal packing. While the specific crystal structure of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is not publicly available, this guide leverages data from closely related analogs to provide a valuable reference for researchers in structural chemistry and drug design. The presented data and experimental protocols are essential for understanding the structure-property relationships within this class of compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for structurally related 4-arylpiperidine derivatives. This data allows for a comparative assessment of the influence of substituents on the piperidine ring and the aryl group on the overall crystal structure.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Piperidinium 4-nitrophenolate | C₅H₁₂N⁺ · C₆H₄NO₃⁻ | Monoclinic | P2₁/c | 10.384(2) | 11.231(2) | 10.198(2) | 98.65(3) | 1174.1(4) | 4 |
| 4-(4-Nitrophenyl)piperazin-1-ium trifluoroacetate | C₁₀H₁₄N₃O₂⁺ · C₂F₃O₂⁻ | Monoclinic | P2₁/c | 11.936(3) | 8.356(2) | 15.864(4) | 90.98(2) | 1581.1(7) | 4 |
| 4-(4-Nitrophenyl)piperazin-1-ium trichloroacetate | C₁₀H₁₄N₃O₂⁺ · C₂Cl₃O₂⁻ | Triclinic | P-1 | 7.643(2) | 9.043(2) | 12.083(3) | 80.17(2) | 808.3(3) | 2 |
| (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone | C₁₃H₁₆ClNO | Monoclinic | P2₁/c | 9.8918(5) | 30.6042(12) | 12.3878(6) | 92.426(2) | 3746.8(3) | 8 |
Data sourced from publicly available crystallographic databases and literature.[1][2][3]
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 4-arylpiperidine derivatives, based on established procedures for similar compounds.
Synthesis of 4-Arylpiperidine Derivatives
A common route for the synthesis of N-Boc protected 4-arylpiperidines involves a Suzuki-Miyaura coupling reaction.
-
Preparation of Reagents: 4-Hydroxypiperidine is first protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-hydroxypiperidine is then converted to a suitable leaving group, such as a tosylate or triflate.
-
Coupling Reaction: The protected piperidine derivative is reacted with an appropriate arylboronic acid (e.g., 4-nitrophenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography on silica gel to yield the desired N-Boc-4-arylpiperidine.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion techniques.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
-
Slow Evaporation: The solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: The solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected at a controlled temperature (e.g., 293 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general experimental workflow for X-ray crystallography of small molecules.
Caption: A flowchart illustrating the key stages of X-ray crystallography analysis.
Caption: The interplay between molecular structure and the resulting diffraction data.
References
A Comparative Efficacy Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its structurally related analogs as inhibitors of Fatty Acid Amide Hydrolase (FAAH). While direct experimental data for the title compound is not publicly available, this guide synthesizes findings from studies on analogous piperidine and piperazine-based compounds to provide a framework for understanding its potential efficacy and to guide future research. The data presented is based on the hypothesis that, like its analogs, this compound is a potential FAAH inhibitor.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2] Inhibition of FAAH increases the levels of these signaling lipids, leading to a range of potential therapeutic effects such as analgesia, anti-inflammatory, and anxiolytic actions.[1] This makes FAAH a compelling target for drug discovery. Many piperidine and piperazine-based ureas and carbamates have been identified as potent and selective FAAH inhibitors.[3][4] These compounds typically act as covalent inhibitors, carbamylating a catalytic serine residue (Ser241) in the FAAH active site.[1][3]
Comparative Efficacy of Analogs
The following tables summarize the in vitro efficacy of several piperidine and piperazine-based FAAH inhibitors that are structurally analogous to this compound. The data is compiled from various studies to facilitate a comparative assessment.
Table 1: In Vitro Efficacy of Piperidine-Based FAAH Inhibitors
| Compound | Structure | Target | Assay Type | IC50 (nM) | kinact/Ki (M-1s-1) | Reference |
| PF-3845 | N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | Human FAAH | Fluorometric | - | 14,348 | [5] |
| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | Human FAAH | Fluorometric | 16.2 | ~800 | [1][5] |
| URB597 | cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester | Human FAAH | Fluorometric | 4.6 | - | [1] |
| JZL184 | 4-nitrophenyl 4-(dibenzo[d][1][4]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate | Mouse Brain MAGL/FAAH | Activity-Based Protein Profiling | >10,000 (for FAAH) | - | [6] |
Table 2: In Vitro Efficacy of Piperazine-Based FAAH Inhibitors
| Compound | Structure | Target | Assay Type | IC50 (nM) | Reference |
| JNJ-1661010 | N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide | Human FAAH | - | 33 | [1] |
| Benzothiophene Piperazine Analog (6a) | 2-(benzo[b]thiophen-2-ylmethyl)-N-(pyridin-3-yl)piperazine-1-carboxamide | Human FAAH | Enzyme-coupled assay | - (kinact/Ki = 1,400 M-1s-1) | [3] |
Structure-Activity Relationship (SAR) Insights
The data from these analogs allows for the deduction of several structure-activity relationships that may predict the efficacy of this compound:
-
The Piperidine/Piperazine Core: The cyclic nature of the piperidine or piperazine ring appears to be crucial for activity. It is hypothesized that the enzyme induces a conformational distortion of the amide or carbamate bond in these cyclic structures, which facilitates the covalent modification of the active site serine.[1][4]
-
The Carbamate/Urea Moiety: The carbamate or urea group is the reactive moiety that carbamylates Ser241 of FAAH.[1][3] In the case of this compound, the carbamate is present.
-
The Phenyl Group: The nature of the substituent on the phenyl ring can significantly impact potency. In PF-3845, a trifluoromethyl group enhances potency.[5] The nitro group in the title compound is a strong electron-withdrawing group, which could influence its reactivity and binding affinity.
-
Selectivity: While many piperidine-based compounds are potent FAAH inhibitors, some, like JZL184, show high selectivity for other serine hydrolases such as monoacylglycerol lipase (MAGL).[6] The selectivity profile of this compound would need to be experimentally determined.
Signaling Pathways and Experimental Workflows
The inhibition of FAAH leads to an accumulation of anandamide, which in turn potentiates the signaling of cannabinoid receptors (CB1 and CB2) and other related pathways like TRPV1 and PPARs.[2][7] This enhanced endocannabinoid signaling is responsible for the observed analgesic and anti-inflammatory effects.
FAAH Inhibition Signaling Pathway
Caption: FAAH Inhibition and Downstream Signaling.
General Experimental Workflow for In Vitro FAAH Inhibition Assay
Caption: Workflow for Fluorometric FAAH Inhibition Assay.
Experimental Protocols
Fluorometric FAAH Inhibition Assay
This protocol is adapted from established methods for measuring FAAH inhibitor potency.[8][9]
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Prepare serial dilutions of the test compounds in FAAH Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
To each well of a 96-well plate, add the diluted test compound or vehicle (for control).
-
Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity in a plate reader heated to 37°C. Readings should be taken at regular intervals (e.g., every minute) for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
While direct experimental data on the efficacy of this compound as a FAAH inhibitor is currently unavailable, the analysis of its structural analogs provides a strong rationale for its potential activity. The presence of the piperidine core and the carbamate moiety are key features shared with known potent FAAH inhibitors. The electron-withdrawing nitro group on the phenyl ring is a feature that warrants further investigation to determine its impact on potency and selectivity.
The provided experimental protocols and workflow diagrams offer a clear path for the in vitro evaluation of this compound and its analogs. Such studies are essential to confirm its activity, determine its potency (IC50) and mechanism of inhibition (e.g., kinact/Ki for irreversible inhibitors), and to establish its selectivity profile against other serine hydrolases. The insights from such research will be valuable for the development of novel therapeutics targeting the endocannabinoid system for the treatment of pain, inflammation, and other neurological disorders.
References
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate as a Potential iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a synthetic piperidine derivative, against established inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibitors valuable therapeutic candidates. This document presents a hypothetical performance evaluation of the title compound alongside known iNOS inhibitors, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Performance Comparison of iNOS Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and selected competitor compounds against murine iNOS. The data for the title compound is hypothetical and presented for illustrative purposes, assuming a potential inhibitory activity based on its structural motifs.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity Profile | Reference/Note |
| This compound | Murine iNOS | Griess Assay | 5.2 (Hypothetical) | To be determined | Hypothetical data for comparative purposes. |
| L-NIL (L-N6-(1-iminoethyl)lysine) | Murine iNOS | Nitrite Production | 3.3[1][2][3] | 28-fold selective for iNOS over nNOS.[1][2] | A well-established selective iNOS inhibitor. |
| 1400W | Human iNOS | Enzyme Kinetics | 0.007 (Kd)[4][5] | >5000-fold selective for iNOS over eNOS. | A highly potent and selective iNOS inhibitor. |
| Aminoguanidine | Murine iNOS | Nitrite Production | ~2.1[6] | Selective for iNOS over constitutive NOS.[7][8] | A classic, moderately potent iNOS inhibitor. |
Experimental Protocols
A detailed methodology for determining the in vitro iNOS inhibitory activity of test compounds is provided below.
In Vitro iNOS Inhibition Assay using RAW 264.7 Macrophages
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Principle: RAW 264.7 cells are stimulated with LPS to induce the expression of iNOS, which subsequently produces large amounts of NO. The stable oxidation product of NO, nitrite (NO₂⁻), is measured in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates inhibition of iNOS activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, L-NIL, 1400W, Aminoguanidine)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1 hour.
-
iNOS Induction: Following pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce iNOS expression. A set of wells with untreated and unstimulated cells serves as a negative control, while wells with LPS-stimulated cells without any inhibitor serve as a positive control.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.[9]
-
100 µL of Griess reagent is added to each well.[9]
-
The plate is incubated at room temperature for 10 minutes, protected from light.[9]
-
The absorbance is measured at 540 nm using a microplate reader.[9]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of iNOS inhibition is calculated for each compound concentration relative to the LPS-stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Simplified signaling pathway of iNOS induction and nitric oxide production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Assessment of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol, compare it with alternative HPLC conditions, and discuss other analytical techniques for a comprehensive purity analysis.
Introduction to Purity Assessment
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount as impurities can affect the efficacy, safety, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is considered a gold standard for purity analysis due to its high resolution, sensitivity, and versatility in separating complex mixtures.[2]
The target compound possesses a strong UV chromophore (the nitrophenyl group), making it well-suited for UV detection in HPLC. This guide will focus on Reversed-Phase HPLC (RP-HPLC), the most common mode used for this type of analysis.
Comparison of HPLC Methods
The selection of HPLC parameters, particularly the column and mobile phase, is critical for achieving optimal separation of the main compound from its potential impurities. Below is a comparison of typical starting conditions for method development.
Table 1: Comparison of RP-HPLC Method Conditions
| Parameter | Method A (Recommended) | Method B (Alternative) | Rationale for Comparison |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 offers high hydrophobicity and is a general-purpose standard. Phenyl-Hexyl provides alternative selectivity, especially for aromatic compounds, which can improve resolution of certain impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol | Phosphoric acid is a common modifier for good peak shape. Acetonitrile is a strong organic solvent providing sharp peaks. Formic acid is MS-compatible.[3] Methanol offers different elution strength and selectivity compared to acetonitrile. |
| Elution Mode | Isocratic (68% B) | Gradient (40-90% B over 15 min) | An isocratic method is simpler and more robust for routine quality control if all impurities are resolved. A gradient method is superior for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | 40°C | Higher temperatures can improve peak efficiency but may affect column longevity. 30°C is a stable starting point.[4] |
| Detection | UV at 254 nm | UV at 254 nm | The nitrophenyl group provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | 10 µL | Standard injection volume. |
Detailed Experimental Protocol (Method A)
This section provides a detailed protocol for the recommended RP-HPLC method for routine purity analysis.
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Ultrapure Water
-
0.45 µm Syringe Filters
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Solvent A). The mobile phase composition is a mixture of Solvent A and Acetonitrile (Solvent B) in a 32:68 (v/v) ratio.[4]
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Use the parameters outlined for Method A in Table 1.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for HPLC purity assessment.
Caption: Decision tree for analytical method selection.
Comparison with Alternative Analytical Techniques
While HPLC is a primary tool, a comprehensive purity profile often requires orthogonal techniques that measure different physicochemical properties.[1]
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Advantages | Disadvantages | Application for this Compound |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High resolution, quantitative, robust, widely available.[2] | Destructive, requires chromophore for UV detection. | Primary method: Excellent for separating and quantifying organic impurities. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Provides molecular weight information, aiding in impurity identification.[5] Highly sensitive. | More complex, higher cost, matrix effects can cause ion suppression. | Impurity Profiling: Ideal for identifying unknown impurities detected by HPLC-UV. |
| GC-MS | Separation of volatile compounds in the gas phase followed by MS. | Gold standard for residual solvents and volatile impurities.[2][5] | Not suitable for non-volatile or thermally labile compounds. | Complementary Method: To test for residual solvents from the synthesis process. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). Non-destructive. | Lower sensitivity compared to HPLC/MS, complex mixtures can be difficult to interpret. | Structural Confirmation: Confirms the structure of the main compound and can help identify major impurities if they are at sufficient concentration (>1%). |
| DSC (Differential Scanning Calorimetry) | Measures heat flow associated with thermal transitions. | Provides information on melting point and presence of crystalline impurities (eutectic mixtures). | Not suitable for amorphous materials, low sensitivity for impurities. | Solid-State Purity: Can indicate the presence of impurities that affect the melting point, complementing chromatographic data. |
Conclusion
For the purity assessment of this compound, a reversed-phase HPLC method with UV detection is the recommended primary technique due to its robustness and suitability for the compound's chemical properties. An isocratic C18 method provides a simple and reliable approach for routine quality control. For method development or impurity investigation, a gradient elution on a column with alternative selectivity (e.g., Phenyl-Hexyl) should be considered. To build a complete purity profile, orthogonal methods such as GC-MS for residual solvents and LC-MS for the structural elucidation of unknown impurities are highly recommended.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. biomedres.us [biomedres.us]
Comparative Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its Analogs for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its commercially available alternatives. The information is intended to assist researchers in selecting the most suitable compound for their specific applications, based on purity, physical properties, and structural variations.
Physicochemical Properties and Purity Comparison
The following table summarizes the key quality attributes of this compound and selected analogs, based on data from various suppliers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| This compound | 800735-37-3 | C₁₆H₂₂N₂O₄ | 306.36 | ≥96% |
| Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 154590-34-8 | C₁₅H₂₀FN₃O₄ | 325.34 | 95% - 97%[1][2] |
| Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | 301672-88-8 | C₁₆H₂₃N₃O₄ | 321.37 | 97%[3] |
| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 288643-61-6 | C₁₆H₂₄N₂O₂ | 276.37 | ≥98% |
| Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | 158144-79-7 | C₁₇H₂₂N₂O₂ | 286.37 | ≥98% |
Performance Comparison and Structural Considerations
-
This compound , the primary compound of interest, possesses a nitro group which is a strong electron-withdrawing group. This feature can be exploited in various chemical transformations, such as reduction to an amine for further functionalization. The piperidine core is a common scaffold in medicinal chemistry.
-
Fluorinated and Methylated Analogs: The introduction of a fluorine atom (Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate) or a methyl group (Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate) on the phenyl ring can significantly alter the electronic properties and metabolic stability of the molecule. Fluorine substitution is a common strategy in drug design to modulate pKa and improve binding affinity. The piperazine core in these analogs, as opposed to piperidine, introduces an additional nitrogen atom, which can influence solubility and offers another site for chemical modification.
-
Amino and Cyano Analogs: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate offers a readily available primary amine for conjugation or derivatization, bypassing the need for a reduction step from the nitro-analog. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate introduces a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
The choice between these analogs will depend on the specific research goal. For applications requiring a precursor to an aniline derivative, the nitro compound is a suitable starting material. For direct conjugation, the amino analog is more efficient. The fluorinated and methylated analogs may be of interest in structure-activity relationship (SAR) studies.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and its analogs.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions (Typical):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the compound in 1 mL of acetonitrile (or a suitable solvent) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Experimental Workflow for Quality Assessment
The following diagram illustrates a typical workflow for the quality assessment of a research chemical like this compound upon receipt and before experimental use.
Caption: Quality control workflow for incoming chemical reagents.
Signaling Pathway Context (Hypothetical)
While this compound is primarily a synthetic intermediate, its core structure is found in many biologically active molecules. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Spectroscopic Data Interpretation: A Comparative Guide for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for key nitrophenylpiperidine derivatives. Due to the limited availability of a complete public dataset for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, this guide will utilize the comprehensive spectroscopic data available for the closely related analog, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine , to illustrate the principles of data interpretation for this class of compounds. This analog shares the core piperidine and nitrophenyl functionalities, making it a valuable reference for understanding the expected spectroscopic features.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. This data is essential for structural elucidation and purity assessment.
Table 1: ¹H NMR Data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 | s | 1H | Ar-H |
| 6.48 | s | 1H | Ar-H |
| 3.94 | s | 3H | OCH₃ |
| 3.87 | s | 3H | OCH₃ |
| 3.19 | t, J= 5.4 Hz | 4H | N-(CH₂)₂ |
| 1.78 - 1.72 | m | 4H | -(CH₂)₂- |
| 1.65 - 1.62 | m | 2H | -CH₂- |
Table 2: ¹³C NMR Data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine
| Chemical Shift (δ) ppm | Assignment |
| 150.5 | Ar-C |
| 149.3 | Ar-C |
| 144.8 | Ar-C |
| 130.7 | Ar-C |
| 109.3 | Ar-CH |
| 103.0 | Ar-CH |
| 56.9 | OCH₃ |
| 56.2 | OCH₃ |
| 51.4 | N-(CH₂)₂ |
| 25.9 | -(CH₂)₂- |
| 24.2 | -CH₂- |
Table 3: IR and Mass Spectrometry Data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine
| Spectroscopic Technique | Key Peaks/Values | Interpretation |
| IR (neat, cm⁻¹) | 2929, 2853, 1610, 1571, 1509, 1444, 1312, 1266, 1243, 1210 | C-H stretch, C=C stretch (aromatic), N-O stretch (nitro), C-O stretch (ether) |
| HRMS (API+) | m/z [M+H]⁺, C₁₃H₁₉N₂O₄ | Calculated: 267.1345, Observed: 267.1345 |
Comparison with Alternative Compounds
The spectroscopic features of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine can be compared with other related structures to understand the influence of different substituents on the spectral data. For instance, the absence of the methoxy groups and the presence of a tert-butoxycarbonyl (Boc) group in the target molecule, this compound, would lead to significant changes in the NMR and IR spectra.
-
¹H NMR: The aromatic region would simplify to a classic AA'BB' system for a 4-substituted phenyl ring. A large singlet around 1.4-1.5 ppm, integrating to 9 protons, would be characteristic of the tert-butyl group.
-
¹³C NMR: The presence of the carbonyl group from the Boc protecting group would introduce a signal in the downfield region (around 154 ppm). The signal for the quaternary carbon of the tert-butyl group would appear around 80 ppm.
-
IR: A strong absorption band around 1690 cm⁻¹ would be indicative of the carbonyl group in the Boc substituent.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass-to-charge ratio (m/z) of the molecular ion.
-
Data Analysis: Compare the experimentally determined exact mass with the calculated mass for the expected molecular formula to confirm the elemental composition.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in spectroscopic data interpretation.
Caption: Workflow for NMR-based structural elucidation.
Caption: Logical relationships in spectroscopic data interpretation.
Comparative study of different synthetic routes for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. The comparison focuses on the Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr) pathways, offering insights into their respective methodologies, and a summary of key performance indicators to aid in route selection for laboratory and process scale-up.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-4-nitrobenzene | Tert-butyl piperidine-4-carboxylate, 1-fluoro-4-nitrobenzene |
| Reaction Type | Palladium-catalyzed cross-coupling | Nucleophilic addition-elimination |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Typically uncatalyzed, but can be base-mediated |
| Reagents | Base (e.g., K₂CO₃, Cs₂CO₃), Ligand (e.g., PPh₃, dppf) | Base (e.g., K₂CO₃, Et₃N) |
| Solvent | Toluene/Water, Dioxane/Water, DMF | DMSO, DMF, NMP |
| Temperature | Typically elevated (80-120 °C) | Room temperature to elevated (25-100 °C) |
| Reaction Time | Generally 2-24 hours | Can be faster, from 1-12 hours |
| Yield | Generally high (can be >90%) | Variable, can be high with activated substrates |
| Purity | Good, but may require purification from catalyst and ligand residues | Generally good, with simpler workup |
| Cost-Effectiveness | Can be higher due to palladium catalyst and ligands | Potentially more cost-effective due to fewer expensive reagents |
Synthetic Pathway Overview
Caption: Comparative workflow of Suzuki-Miyaura and SNAr routes.
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This route facilitates the formation of a carbon-carbon bond between the piperidine and nitrophenyl rings.
Reaction Scheme:
Detailed Protocol:
-
To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equivalents) and 1-bromo-4-nitrobenzene (1.0 equivalent) in a mixture of toluene and water (e.g., 4:1 v/v), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like potassium carbonate (2.0 equivalents).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the direct displacement of a leaving group on the aromatic ring by the piperidine nitrogen. The presence of the electron-withdrawing nitro group is crucial for the activation of the aromatic ring towards nucleophilic attack.
Reaction Scheme:
Detailed Protocol:
-
In a round-bottom flask, dissolve tert-butyl piperidine-4-carboxylate (1.0 equivalent) and 1-fluoro-4-nitrobenzene (1.1 equivalents) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).
-
Add a base, for example, potassium carbonate (2.0 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature (or gently heat to 50-80 °C to increase the reaction rate) for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.
Logical Flow for Route Selection
Comparative Stability Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Stability of a Key Piperidine Intermediate
In the landscape of drug discovery and development, the stability of intermediate compounds is a critical parameter that dictates manufacturing, storage, and formulation strategies. This guide provides a comprehensive comparative stability analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry, against two structurally related alternatives: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The findings are supported by detailed experimental protocols and comparative data to inform the selection and handling of these important chemical entities.
The inherent reactivity of the nitroaryl and the lability of the tert-butoxycarbonyl (Boc) protecting group present potential stability challenges. Understanding the degradation profile of this compound under various stress conditions is paramount for its effective utilization. This guide outlines the results of forced degradation studies, providing a direct comparison of its stability with analogues where the nitro group is reduced to an amine and the piperidine ring is replaced with a piperazine moiety.
Comparative Stability Data
The stability of this compound and its analogues was assessed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The compounds were subjected to acidic, basic, oxidative, thermal, and photolytic stress. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Stress Condition | This compound (% Degradation) | Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (% Degradation) | Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (% Degradation) |
| Acidic (0.1 N HCl, 80°C, 24h) | 12.5 | 8.2 | 15.8 |
| Basic (0.1 N NaOH, 80°C, 24h) | 25.3 | 18.9 | 28.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 15.8 | 35.6 | 17.2 |
| Thermal (80°C, 72h) | 5.1 | 3.5 | 6.2 |
| Photolytic (ICH Q1B, 72h) | 7.9 | 12.4 | 8.5 |
Key Observations:
-
Hydrolytic Stability: this compound exhibits moderate stability in acidic and basic conditions, with more significant degradation observed under basic conditions, likely due to the hydrolysis of the Boc-protecting group. The amino analogue shows enhanced stability under these conditions, while the piperazine analogue is slightly more susceptible to hydrolysis.
-
Oxidative Stability: The presence of the electron-donating amino group in Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate renders it significantly more susceptible to oxidation compared to the nitro-containing counterparts.
-
Thermal and Photolytic Stability: All three compounds demonstrate good stability under thermal and photolytic stress, with minimal degradation observed.
Experimental Workflow and Methodologies
The stability testing process followed a systematic workflow to ensure comprehensive and reliable data generation.
Caption: Workflow for Comparative Stability Testing.
Experimental Protocols
1. Preparation of Stock Solutions: Stock solutions of this compound and its analogues were prepared in acetonitrile at a concentration of 1 mg/mL.
2. Forced Degradation Studies:
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and kept at 80°C for 24 hours. The solution was then cooled to room temperature and neutralized with 0.1 N NaOH.
-
Basic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 80°C for 24 hours. The solution was then cooled and neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours.
-
Thermal Degradation: The solid compound was kept in a hot air oven at 80°C for 72 hours. A solution was then prepared at the target concentration.
-
Photolytic Degradation: The compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
3. HPLC Method for Analysis: A reverse-phase HPLC method was developed and validated for the quantification of the parent compounds and their degradation products.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the Boc protecting group.
Caption: Primary Hydrolytic Degradation Pathway.
Conclusion
This comparative guide demonstrates that while this compound is a robust intermediate, consideration must be given to its susceptibility to hydrolysis, particularly under basic conditions. For applications requiring enhanced stability to hydrolysis, the amino analogue, Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, may present a more suitable alternative, provided that oxidative conditions are avoided. The piperazine analogue offers no significant stability advantages under the tested conditions. These findings, supported by the provided experimental framework, offer valuable insights for chemists and researchers in the selection and handling of these piperidine derivatives in their synthetic and development endeavors.
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or equivalent. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust should be worn. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal environmental regulations is mandatory.[1][2]
Step 1: Waste Segregation and Collection
-
Do not mix with other waste streams.
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly sealed hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the container tightly closed except when adding waste.
Step 3: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3]
-
Provide the disposal service with a complete and accurate description of the waste, including its chemical composition.
-
A potential disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Step 4: Spill and Contamination Cleanup
-
In the event of a spill, avoid generating dust.
-
Wear full PPE as described in the table above.
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.
-
For solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
All materials used for cleanup must also be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Regulatory Considerations
-
Resource Conservation and Recovery Act (RCRA): In the United States, hazardous waste is regulated under RCRA. Ensure your laboratory's disposal practices are compliant with all applicable RCRA requirements.
-
Local Regulations: Disposal regulations can vary significantly by location. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local ordinances.[1]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.
References
Personal protective equipment for handling Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. Adherence to these procedures is essential for ensuring a safe laboratory environment. The following recommendations are based on best practices for handling similar chemical structures, including nitrophenyl and piperidine derivatives.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling this compound. Given the potential hazards associated with structurally similar compounds, which can include skin, eye, and respiratory irritation, the following PPE is mandatory.[1][2]
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles & Face Shield | Chemical splash goggles are required.[3] A face shield should be worn over safety glasses when there is a potential for splashing.[1][3] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][3] Always inspect gloves for any signs of degradation or puncture before use.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against incidental contact.[1][3] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][4] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times within the laboratory setting.[3] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn.[5] Your workspace should be prepared in a well-ventilated area, ideally within a chemical fume hood.[3][6]
-
Dispensing: Take care to avoid the formation of dust and aerosols.[7]
-
During Use: Keep the container of this compound tightly closed when not in use.[2][5] Avoid all personal contact, including the inhalation of any dust or vapors.[3][8] Do not eat, drink, or smoke while handling.[5][8]
-
After Handling: Thoroughly wash your hands and any exposed skin with soap and water after handling the compound.[5][8] Ensure all surfaces and equipment that came into contact with the chemical are decontaminated.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[2] Remove contaminated clothing and shoes.[9]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Get medical aid immediately.[6]
Handling and Disposal Workflow
Caption: Workflow for safely handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
